molecular formula C9H8 B15557183 Indene-d3

Indene-d3

Cat. No.: B15557183
M. Wt: 119.18 g/mol
InChI Key: YBYIRNPNPLQARY-XOFOOSGASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indene-d3 is a useful research compound. Its molecular formula is C9H8 and its molecular weight is 119.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8

Molecular Weight

119.18 g/mol

IUPAC Name

1,1,3-trideuterioindene

InChI

InChI=1S/C9H8/c1-2-5-9-7-3-6-8(9)4-1/h1-6H,7H2/i6D,7D2

InChI Key

YBYIRNPNPLQARY-XOFOOSGASA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Indene-d3

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Indene-d3. Given the ambiguity of the nomenclature, this document focuses on the most chemically pertinent and accessible isomer, 1,1,3-trideuterio-1H-indene , synthesized via isotopic exchange. The guide details the physicochemical properties, predicted spectroscopic characteristics, and reactivity of this compound. A detailed experimental protocol for its synthesis is provided, alongside workflow diagrams for synthesis and characterization, to support researchers, scientists, and professionals in drug development and materials science. All quantitative data is presented in clear, tabular format for ease of comparison with its non-deuterated analogue.

Introduction

Indene (B144670) is a polycyclic aromatic hydrocarbon comprising a benzene (B151609) ring fused to a cyclopentene (B43876) ring. It is a valuable precursor in the production of coumarone-indene resins and a structural motif in various biologically active molecules. The selective incorporation of deuterium (B1214612), a stable isotope of hydrogen, into the indene scaffold serves multiple purposes in research, including the study of reaction mechanisms through the kinetic isotope effect, elucidation of metabolic pathways in drug discovery, and as an internal standard in mass spectrometry.

The term "this compound" does not specify the location of the three deuterium atoms. However, the protons on the five-membered ring are significantly more acidic (pKa ≈ 20 in DMSO) than the aromatic or vinylic protons. Consequently, base-catalyzed hydrogen-deuterium (H/D) exchange reactions preferentially occur at these positions. This guide, therefore, defines this compound as 1,1,3-trideuterio-1H-indene , the logical product of such an exchange.

Physicochemical Properties

The introduction of deuterium atoms results in a marginal increase in molecular weight but has a negligible effect on macroscopic physical properties such as boiling point, melting point, and density. The primary differences are observed at the spectroscopic level. The properties of 1,1,3-Indene-d3 are compared with its non-deuterated counterpart in Table 1.

Table 1: Comparison of Physicochemical Properties of Indene and 1,1,3-Indene-d3

PropertyIndene (Non-deuterated)1,1,3-Indene-d3 (Predicted/Calculated)
Molecular Formula C₉H₈C₉H₅D₃
Molecular Weight 116.16 g/mol 119.18 g/mol
Appearance Colorless liquid[1]Colorless liquid
Boiling Point 181-182 °C[2]Expected to be very similar to Indene
Melting Point -5 to -3 °C[2]Expected to be very similar to Indene
Density 0.996 g/mL at 25 °C[2]Expected to be slightly higher than Indene
Solubility Insoluble in water; soluble in organic solvents[1][2]Insoluble in water; soluble in organic solvents
Refractive Index (n20/D) 1.595Expected to be very similar to Indene

Synthesis of 1,1,3-Indene-d3

The most direct method for preparing 1,1,3-Indene-d3 is through a base-catalyzed hydrogen-deuterium exchange reaction. The acidic protons at the C1 and C3 positions are readily abstracted by a base to form an indenyl anion, which is then quenched by a deuterium source. Repetition of this process leads to the incorporation of three deuterium atoms.

Synthesis_of_Indene_d3 cluster_reactants Starting Materials Indene Indene (C₉H₈) IndenylAnion Indenyl Anion (C₉H₇⁻) Indene->IndenylAnion Proton abstraction by base Base Base (e.g., NaOD) DeuteriumSource Deuterium Source (D₂O) Indene_d1 Indene-d1 IndenylAnion->Indene_d1 Quenching with D₂O Indene_d2 Indene-d2 IndenylAnion->Indene_d2 Repeat Indene_d3 1,1,3-Indene-d3 (C₉H₅D₃) IndenylAnion->Indene_d3 Final Quench Indene_d1->IndenylAnion Repeat Indene_d2->IndenylAnion Repeat

Caption: Synthetic pathway for 1,1,3-Indene-d3 via base-catalyzed H/D exchange.
Detailed Experimental Protocol: Base-Catalyzed H/D Exchange

This protocol is based on established principles of base-catalyzed deuterium exchange for acidic C-H bonds[3][4].

  • Reagent Preparation: Prepare a solution of sodium deuteroxide (NaOD) in deuterium oxide (D₂O). This can be achieved by carefully adding sodium metal (Na, 0.1 eq) to stirred, ice-cooled D₂O (20 eq). Caution: This reaction is exothermic and produces flammable D₂ gas.

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add Indene (1.0 eq).

  • Deuteration: Add the freshly prepared NaOD/D₂O solution to the flask containing indene.

  • Heating: Heat the reaction mixture to reflux (approx. 101 °C for D₂O) and maintain for 12-24 hours. The progress of deuteration can be monitored by taking small aliquots, extracting with an organic solvent (e.g., diethyl ether), and analyzing by ¹H NMR or mass spectrometry to check the degree of deuterium incorporation.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding a deuterated acid, such as DCl in D₂O, until the solution is neutral.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (B109758) (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 1,1,3-trideuterio-1H-indene.

Spectroscopic Properties

The primary utility of isotopic labeling lies in the distinct spectroscopic signatures it imparts. The expected spectra for 1,1,3-Indene-d3 are detailed below.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the most notable change will be the disappearance of the signals corresponding to the protons at the C1 and C3 positions. The signal for the two protons at C1 of unlabeled indene appears around 3.39 ppm, and the signal for the C3 proton is coupled to the vinylic proton at C2.[5] In 1,1,3-Indene-d3, these signals will be absent or reduced to trace impurities. The aromatic and remaining vinylic proton signals will remain, though minor shifts and changes in coupling patterns may be observed.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show all nine carbon signals. However, the signals for the deuterated carbons (C1 and C3) will exhibit two key features:

  • Splitting: Due to coupling with deuterium (spin I=1), the C1 and C3 signals will appear as triplets.

  • Isotopic Shift: The resonance of C1 and C3 will be shifted slightly upfield compared to unlabeled indene.

Infrared (IR) Spectroscopy

The most significant difference in the IR spectrum is the appearance of C-D stretching bands and the disappearance of the corresponding C-H stretching bands. The sp³ C-H stretching vibrations of the CH₂ group in indene occur around 2850-3000 cm⁻¹. In 1,1,3-Indene-d3, these will be replaced by strong C-D stretching vibrations at a lower frequency, typically in the 2100-2300 cm⁻¹ region.[6][7] This shift is a direct consequence of the heavier mass of deuterium compared to protium.[7]

Mass Spectrometry

In mass spectrometry, the molecular ion peak (M⁺) provides a direct confirmation of deuterium incorporation. Unlabeled indene shows a molecular ion peak at m/z 116.[8] For 1,1,3-Indene-d3, the molecular ion peak will be observed at m/z 119 , a +3 mass unit shift corresponding to the three deuterium atoms.

Table 2: Summary of Predicted Spectroscopic Data for 1,1,3-Indene-d3

TechniqueUnlabeled Indene (Observed)1,1,3-Indene-d3 (Predicted)
¹H NMR Signals for C1-H₂ (~3.39 ppm) and C3-H (~7.4 ppm region, coupled) are present.[5]Signals for C1-D₂ and C3-D are absent. Aromatic and C2-H signals remain.
¹³C NMR C1 and C3 appear as singlets (or doublets if proton-coupled).C1 and C3 signals appear as triplets due to C-D coupling, with a slight upfield isotopic shift.
IR Spectroscopy C(sp³)-H stretching vibrations at ~2850-3000 cm⁻¹.Absence of C(sp³)-H stretch; appearance of strong C-D stretching vibrations at ~2100-2300 cm⁻¹.[6][7]
Mass Spectrometry Molecular ion (M⁺) at m/z 116.[8]Molecular ion (M⁺) at m/z 119.

Chemical Reactivity and Stability

The chemical reactivity of 1,1,3-Indene-d3 is expected to be very similar to that of unlabeled indene. It will undergo polymerization and oxidation upon standing in air, a process that can be accelerated by heat, acids, and catalysts.[2] It should be stored under an inert atmosphere at refrigerated temperatures (2-8°C) to minimize degradation.

The primary difference in reactivity is the Kinetic Isotope Effect (KIE) . Any reaction where the rate-determining step involves the cleavage of a C-H bond at the C1 or C3 position will be significantly slower for 1,1,3-Indene-d3. This makes the compound an excellent tool for mechanistic studies of reactions such as base-catalyzed rearrangements and oxidation at these positions.[3][4]

Experimental Workflow and Logic

The successful synthesis and verification of 1,1,3-Indene-d3 follows a logical experimental workflow.

Workflow cluster_analysis Characterization & Analysis synthesis Synthesis (Base-Catalyzed H/D Exchange) workup Reaction Work-up & Extraction synthesis->workup purification Purification (Vacuum Distillation) workup->purification ms Mass Spectrometry (Verify M+ at m/z 119) purification->ms Verify Deuteration nmr NMR Spectroscopy (¹H and ¹³C) ms->nmr Confirm Structure ir IR Spectroscopy (Confirm C-D Stretch) nmr->ir Confirm Functional Groups final_product Pure 1,1,3-Indene-d3 ir->final_product Verified Product

Caption: Experimental workflow for the synthesis and characterization of 1,1,3-Indene-d3.

Conclusion

1,1,3-trideuterio-1H-indene is a valuable isotopologue for mechanistic and metabolic studies. While its bulk physical properties are nearly identical to its parent compound, its spectroscopic characteristics are markedly different and predictable. It can be reliably synthesized via a straightforward base-catalyzed H/D exchange protocol. This guide provides the foundational chemical data and experimental methodologies necessary for its effective use in a research setting.

References

Indene-d3 structure and molecular formula.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, molecular formula, and key data related to Indene-d3, a deuterated analog of indene (B144670). This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work.

Molecular Structure and Formula

This compound is a stable isotope-labeled derivative of indene, a bicyclic aromatic hydrocarbon. While the precise location of deuterium (B1214612) substitution for this compound with CAS number 770-96-7 is not consistently reported across all public domains, the most chemically plausible structure is 1,1,3-Indene-d3 . The acidity of the protons at the allylic positions (1 and 3) of the cyclopentene (B43876) ring makes them susceptible to exchange, leading to this specific deuteration pattern.

The molecular formula for this compound is C₉H₅D₃ [1][2].

Below is a diagram of the proposed structure for 1,1,3-Indene-d3.

Molecular structure of 1,1,3-Indene-d3.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its non-deuterated counterpart, Indene.

PropertyThis compoundIndene
Molecular Formula C₉H₅D₃[1][2]C₉H₈
Molar Mass 119.18 g/mol [1]116.16 g/mol
CAS Number 770-96-7[1][2]95-13-6
Appearance Colorless to pale yellow liquidColorless liquid
Boiling Point ~182 °C (estimated)181-182 °C
Melting Point ~-2 °C (estimated)-2 °C
Density ~1.0 g/cm³ (estimated)0.997 g/cm³ at 20 °C

Experimental Protocols

General Synthesis of 1,1,3-Trideuterioindene

A plausible method for the synthesis of 1,1,3-trideuterioindene involves the base-catalyzed exchange of the acidic allylic protons of indene with a deuterium source.

Reaction Scheme:

G Indene Indene (C9H8) reagents NaOD / D2O (or other deuterated solvent/base system) Indene->reagents IndeneD3 1,1,3-Indene-d3 (C9H5D3) reagents->IndeneD3

General synthesis pathway for 1,1,3-Indene-d3.

Methodology:

  • Preparation of the Reaction Mixture: Indene is dissolved in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran).

  • Introduction of Deuterium Source: A solution of a strong base in a deuterated solvent, such as sodium deuteroxide (NaOD) in deuterium oxide (D₂O), is added to the indene solution. The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Proton-Deuterium Exchange: The mixture is stirred at room temperature or with gentle heating to facilitate the deprotonation of the acidic C-H bonds at positions 1 and 3 by the deuteroxide base, followed by deuteration from the D₂O. This process is repeated to achieve a high level of deuterium incorporation.

  • Work-up and Purification: After the reaction is complete, the organic layer is separated, washed with a neutral aqueous solution, and dried over an anhydrous drying agent (e.g., magnesium sulfate). The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation or column chromatography to yield pure 1,1,3-Indene-d3.

Note: The efficiency of deuterium incorporation will depend on the reaction conditions, including the strength of the base, the temperature, and the reaction time.

Spectroscopic Data

Detailed NMR and mass spectrometry data for this compound (CAS 770-96-7) are not widely published. However, the expected spectroscopic characteristics can be predicted based on the structure of 1,1,3-Indene-d3 and comparison with the spectra of unlabeled indene.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 1,1,3-Indene-d3, the signals corresponding to the protons at the 1 and 3 positions would be absent or significantly reduced in intensity. The remaining signals would be from the aromatic protons and the proton at the 2-position.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to be similar to that of unlabeled indene. However, the carbon atoms bonded to deuterium (C1 and C3) may exhibit a triplet multiplicity due to C-D coupling and a slight upfield shift (isotope shift).

Mass Spectrometry

The molecular ion peak in the mass spectrum of this compound would be observed at m/z = 119.18, corresponding to the molecular weight of C₉H₅D₃. This is three mass units higher than the molecular ion of unlabeled indene (m/z = 116.16).

Applications in Research and Development

Deuterated compounds like this compound are valuable tools in various scientific disciplines:

  • Mechanistic Studies: The kinetic isotope effect observed with deuterated compounds can provide insights into reaction mechanisms.

  • Metabolic Studies: In drug development, deuterium labeling is used to study the metabolic fate of drug candidates. The substitution of hydrogen with deuterium can slow down metabolic processes that involve C-H bond cleavage, a strategy known as "metabolic switching."

  • NMR Spectroscopy: Deuterated compounds can be used as internal standards or as solvents in NMR spectroscopy.

References

A Comprehensive Technical Guide to the Physical Characteristics of Deuterated Indene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical characteristics of deuterated indene (B144670) compounds. Given the scarcity of direct experimental data for many deuterated indenes, this document combines reported data for non-deuterated indene with known isotopic effects of deuterium (B1214612) substitution on analogous aromatic hydrocarbons. It also furnishes detailed experimental protocols for the determination of key physical properties and visual workflows for synthesis and characterization, serving as a vital resource for researchers engaged in organic synthesis, materials science, and drug development.

Introduction: The Significance of Deuteration in Indene Compounds

Indene, a bicyclic aromatic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, serves as a crucial scaffold in numerous biologically active molecules and advanced materials.[1] The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, can significantly alter a molecule's physicochemical and metabolic properties. This is primarily due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down metabolic degradation pathways, thereby enhancing the pharmacokinetic profile of drug candidates.[2][3] Beyond metabolic stability, deuteration also imparts subtle but measurable changes to physical properties such as melting point, boiling point, density, and refractive index. Understanding these modifications is essential for the precise characterization and application of deuterated indene compounds.

Physical Properties of Indene and the Isotopic Effect of Deuteration

Direct experimental data on the physical properties of many specifically deuterated indene isotopologues is not extensively available in the public domain. However, by examining the well-documented properties of 1H-indene and comparing them with those of other deuterated aromatic compounds like benzene-d6 (B120219) and toluene-d8 (B116792), we can infer the likely impact of deuteration.

Quantitative Data Summary

The following table summarizes the key physical properties of non-deuterated 1H-indene and provides a comparative look at deuterated benzene and toluene (B28343) to illustrate the typical effects of deuterium substitution.

Property1H-Indene (C₉H₈)Benzene-d6 (C₆D₆)Toluene-d8 (C₇D₈)Expected Effect of Deuteration on Indene
Molecular Weight ( g/mol ) 116.16[4]84.15[5]100.19[6]Increase of ~1.006 per deuterium atom[3]
Melting Point (°C) -1.8[1]7[7]-84Slight increase[2][7]
Boiling Point (°C) 181.6[1]79[7]110Minimal change; may be slightly higher or lower[7][8]
Density (g/mL at 25°C) 0.996[9]0.950[7]0.943Slight increase[10]
Refractive Index (n20/D) 1.5773 at 18.5°C[11]1.497[10]1.494Minimal change expected[3]

Note: The density of deuterated solvents like benzene-d6 and toluene-d8 is higher than their non-deuterated counterparts at the same temperature (e.g., Benzene: 0.8765 g/cm³; Toluene: 0.8669 g/cm³). The values in the table are for the deuterated compounds themselves.

Deuteration generally leads to a slight increase in the melting point of aromatic compounds, which is attributed to subtle changes in intermolecular forces within the crystal lattice.[2] The effect on the boiling point is less predictable; for instance, the boiling point of benzene-d6 is slightly lower than that of benzene, a phenomenon attributed to weaker intermolecular interactions in the deuterated version.[8] Conversely, other sources suggest a potential slight increase in boiling point due to the higher molecular mass.[3] A marginal increase in density is also an anticipated outcome of deuteration.[3] The refractive index is not expected to be significantly altered.

Experimental Protocols for Physical Characterization

Accurate determination of the physical properties of deuterated indene compounds is crucial for their characterization and quality control. The following are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

This method is suitable for determining the melting point range of solid deuterated indene compounds.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Spatula

  • Heating bath fluid (e.g., silicone oil) if using a Thiele tube

Procedure:

  • Ensure the deuterated indene sample is dry and finely powdered. If necessary, grind the sample gently in a mortar and pestle.

  • Pack the dry powder into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[12]

  • Place the capillary tube in the heating block of the melting point apparatus or attach it to a thermometer using a rubber band if using a Thiele tube. Ensure the sample is aligned with the thermometer bulb.[12]

  • Heat the apparatus slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[10]

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[2]

  • For accuracy, perform at least two measurements. A pure compound will exhibit a sharp melting range of 0.5-1.0°C.[10]

Boiling Point Determination (Microscale Method)

This method is ideal for determining the boiling point of small quantities of liquid deuterated indene, which may be air-sensitive.

Apparatus:

  • Thiele tube or a small test tube with a side arm

  • Thermometer

  • Small glass vial (Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Inert gas source (e.g., nitrogen or argon) for air-sensitive compounds.

Procedure:

  • Add approximately 0.5 mL of the liquid deuterated indene to the small glass vial.[13]

  • Place a capillary tube, with the open end down, into the vial containing the sample.[13]

  • Attach the vial to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

  • Insert the thermometer and vial assembly into the Thiele tube containing a high-boiling inert liquid (e.g., silicone oil), securing it with a clamp.[13] For air-sensitive compounds, the apparatus can be adapted with a Schlenk line to maintain an inert atmosphere.

  • Gently heat the side arm of the Thiele tube. A stream of bubbles will emerge from the capillary tube as the trapped air expands.

  • Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube. At this point, the vapor pressure of the sample equals the atmospheric pressure.[14]

Density Determination (Pycnometer or Volumetric Method)

This protocol outlines the determination of the density of a liquid deuterated indene compound.

Apparatus:

  • Pycnometer (specific gravity bottle) or a small volumetric flask with a stopper

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Syringe or pipette

Procedure:

  • Thoroughly clean and dry the pycnometer or volumetric flask and weigh it accurately (m₁).

  • Fill the pycnometer with the deuterated indene liquid, ensuring there are no air bubbles. If using a volumetric flask, fill it to the calibration mark.

  • Place the filled pycnometer in a constant temperature water bath (e.g., 25°C) until it reaches thermal equilibrium.

  • Remove the pycnometer, carefully wipe it dry, and weigh it again (m₂).

  • Empty and clean the pycnometer, then fill it with distilled water and repeat steps 3 and 4 to get the weight of the pycnometer filled with water (m₃).

  • Calculate the density (ρ) of the deuterated indene using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.[15]

Refractive Index Determination

The refractive index is a measure of how light propagates through a substance and is a characteristic property.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath connected to the refractometer

  • Dropper or pipette

  • Soft tissue paper

  • Standard calibration liquid (e.g., distilled water)

  • Solvent for cleaning (e.g., acetone (B3395972) or ethanol)

Procedure:

  • Turn on the refractometer and the circulating water bath to bring the prisms to the desired temperature (e.g., 20°C).

  • Calibrate the instrument using a standard liquid with a known refractive index.

  • Open the prism assembly and clean the surfaces of both the illuminating and refracting prisms with a soft tissue and a suitable solvent. Allow the solvent to evaporate completely.[16]

  • Using a clean dropper, place 2-3 drops of the deuterated indene liquid onto the surface of the lower prism.[16]

  • Close the prisms firmly.

  • Look through the eyepiece and adjust the control to bring the boundary line between the light and dark fields into sharp focus.

  • Turn the knob to center the boundary line exactly on the crosshairs of the eyepiece.

  • Read the refractive index value from the scale.

  • Clean the prisms thoroughly after the measurement.

Visualizations of Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key workflows in the synthesis and characterization of deuterated indene compounds.

experimental_workflow_synthesis cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product Indene Precursor Indene Precursor Reaction Setup Reaction Setup Indene Precursor->Reaction Setup Deuterium Source Deuterium Source Deuterium Source->Reaction Setup Deuteration Reaction Deuteration Reaction Reaction Setup->Deuteration Reaction Workup & Quenching Workup & Quenching Deuteration Reaction->Workup & Quenching Crude Product Crude Product Workup & Quenching->Crude Product Chromatography Chromatography Crude Product->Chromatography Solvent Removal Solvent Removal Chromatography->Solvent Removal Pure Deuterated Indene Pure Deuterated Indene Solvent Removal->Pure Deuterated Indene

Caption: General workflow for the synthesis and purification of a deuterated indene compound.

experimental_workflow_characterization cluster_spectroscopic Spectroscopic Analysis cluster_physical Physical Property Measurement Pure Deuterated Indene Pure Deuterated Indene NMR NMR Spectroscopy (¹H, ²H, ¹³C) Pure Deuterated Indene->NMR MS Mass Spectrometry (HRMS) Pure Deuterated Indene->MS IR IR/Raman Spectroscopy Pure Deuterated Indene->IR MP Melting Point Pure Deuterated Indene->MP BP Boiling Point Pure Deuterated Indene->BP Density Density Pure Deuterated Indene->Density RI Refractive Index Pure Deuterated Indene->RI Structural Confirmation Structural Confirmation NMR->Structural Confirmation Isotopic Purity & M.W. Isotopic Purity & M.W. MS->Isotopic Purity & M.W. Isotopic Purity & Molecular Weight Vibrational Modes Vibrational Modes IR->Vibrational Modes Physical Constants Table Physical Constants Table MP->Physical Constants Table BP->Physical Constants Table Density->Physical Constants Table RI->Physical Constants Table

Caption: Workflow for the comprehensive characterization of a deuterated indene compound.

Conclusion

The strategic deuteration of indene compounds presents a powerful avenue for modulating molecular properties for applications in drug development and materials science. While a complete dataset of the physical characteristics of all deuterated indene isotopologues is not yet available, this guide provides a robust framework for understanding and predicting these properties based on the known effects of deuterium substitution on similar aromatic systems. The detailed experimental protocols and workflows furnished herein offer a practical resource for the synthesis, purification, and rigorous characterization of these important molecules, facilitating further research and development in this promising field.

References

Understanding Isotopic Purity of Indene-d3 Standards: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical concept of isotopic purity for Indene-d3 standards, a crucial component in various research and development applications, particularly within the pharmaceutical and biotechnology sectors. This document provides a comprehensive overview of the synthesis, analysis, and importance of isotopic purity, complete with detailed experimental protocols and data interpretation.

The Critical Role of Isotopic Purity in Research and Development

Deuterated compounds, such as this compound, serve as invaluable tools in modern analytical and metabolic studies. Their primary application is as internal standards in quantitative mass spectrometry-based assays. The core principle lies in their chemical near-identity to the non-deuterated analyte of interest, allowing for accurate quantification by correcting for variations during sample preparation, injection, and ionization.

However, the reliability of these studies hinges on the isotopic purity of the deuterated standard. Isotopic purity refers to the percentage of the molecules in the standard that contain the specified number of deuterium (B1214612) atoms. The presence of unlabeled (d0) or partially deuterated (d1, d2) species as impurities can lead to significant analytical errors, including:

  • Underestimation of the analyte concentration: If the internal standard is contaminated with the unlabeled analyte, the measured response for the standard will be artificially high, leading to a lower calculated concentration of the actual analyte.

Therefore, a thorough understanding and verification of the isotopic purity of this compound standards are paramount for generating reliable and reproducible scientific data.

Synthesis of this compound

While various methods for the synthesis of indene (B144670) and its derivatives have been reported, a plausible route for the preparation of this compound involves the selective deuteration of a suitable precursor. One such approach, adapted from the literature on the synthesis of selectively deuterated indenes, involves an enediyne to fulvene (B1219640) to indene transformation. This method offers a pathway to introduce deuterium at specific positions.

A generalized synthetic workflow for producing a deuterated indene is outlined below. The specific reagents and conditions would be optimized for the synthesis of this compound.

Enediyne Enediyne Precursor Transformation1 Transformation Enediyne->Transformation1 DeuteratedFulvene Deuterated Fulvene Intermediate Transformation2 Cyclization DeuteratedFulvene->Transformation2 Indene_d3 This compound Reagents1 Deuterium Source (e.g., DCl) Reagents1->Transformation1 Reagents2 Reducing Agent (e.g., Tributyltin Deuteride) Reagents2->Transformation2 Transformation1->DeuteratedFulvene Transformation2->Indene_d3

Caption: A plausible synthetic pathway to this compound.

Analytical Methodologies for Determining Isotopic Purity

The determination of isotopic purity of this compound standards is primarily accomplished through two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for confirming the position and extent of deuterium incorporation. Both ¹H (proton) and ²H (deuterium) NMR are employed.

  • ¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. By comparing the integration of the residual proton signals at the deuterated positions to the integration of a non-deuterated proton signal within the molecule, the percentage of deuterium incorporation can be calculated.

  • ²H NMR: A deuterium NMR spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium atoms, providing direct evidence of deuteration at the intended sites.

Experimental Protocol: ¹H NMR for Isotopic Purity Assessment

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound standard and dissolve it in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) with a proton probe.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio for accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Identify the signals corresponding to the aromatic and aliphatic protons of indene. For unlabeled indene, characteristic signals appear around 3.4 ppm (aliphatic CH₂) and in the aromatic region (around 6.5-7.5 ppm).

    • For this compound, where deuterium is expected at specific positions (e.g., on the cyclopentene (B43876) ring), the corresponding proton signals will be diminished.

    • Integrate the residual proton signals at the deuterated positions and a well-resolved signal from a non-deuterated position.

    • Calculate the isotopic purity based on the relative integrations.

Start This compound Sample Prep Dissolve in CDCl3 Start->Prep NMR Acquire 1H NMR Spectrum Prep->NMR Process Process Spectrum (Phasing, Baseline) NMR->Process Integrate Integrate Residual and Reference Proton Signals Process->Integrate Calculate Calculate Isotopic Purity Integrate->Calculate Result Isotopic Purity Value Calculate->Result

Caption: Workflow for ¹H NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the isotopic distribution of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable as it can resolve the mass difference between different isotopologues.

By analyzing the mass-to-charge ratio (m/z) of the molecular ion peak, the relative abundances of the d0 (unlabeled), d1, d2, and d3 species can be determined.

Experimental Protocol: HRMS for Isotopic Distribution Analysis

  • Sample Preparation: Prepare a dilute solution of the this compound standard in a suitable volatile solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 µg/mL.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.

    • Acquire the mass spectrum in the region of the expected molecular ion for Indene (unlabeled C₉H₈, MW ≈ 116.16 g/mol ) and its deuterated isotopologues (this compound, C₉H₅D₃, MW ≈ 119.18 g/mol ).

  • Data Analysis:

    • From the high-resolution mass spectrum, identify the peaks corresponding to the molecular ions of the d0, d1, d2, and d3 species.

    • Determine the integrated peak area or intensity for each of these isotopic species.

    • Calculate the percentage of each isotopologue to determine the isotopic distribution and the overall isotopic purity.

Start This compound Sample Dilute Prepare Dilute Solution (e.g., 1 µg/mL) Start->Dilute Analyze Analyze by HRMS Dilute->Analyze Identify Identify Molecular Ion Peaks (d0, d1, d2, d3) Analyze->Identify Measure Measure Peak Intensities Identify->Measure Calculate Calculate Relative Abundances Measure->Calculate Result Isotopic Distribution Calculate->Result

Caption: Workflow for HRMS analysis of this compound.

Data Presentation and Interpretation

A comprehensive analysis of an this compound standard should include a clear summary of its chemical and isotopic purity. While a specific Certificate of Analysis for a commercial this compound standard is not publicly available for this guide, the following tables represent typical data that should be expected and sought by researchers.

Table 1: Representative Physicochemical and Purity Data for this compound Standard

ParameterSpecificationMethod of Determination
Chemical Purity≥98%High-Performance Liquid Chromatography (HPLC)
Isotopic Purity (Atom % D) ≥98% NMR Spectroscopy / Mass Spectrometry
Chemical FormulaC₉H₅D₃-
Molecular Weight~119.18 g/mol -

Table 2: Representative Isotopic Distribution Data for this compound Standard

IsotopologueRelative Abundance (%)
d0 (unlabeled)< 0.5
d1< 1.0
d2< 2.0
d3 > 96.5

Note: The data presented in these tables are representative and may vary between different batches and suppliers. Researchers should always refer to the Certificate of Analysis provided with the specific lot of the standard they are using.

Conclusion

The isotopic purity of this compound standards is a critical parameter that directly impacts the accuracy and reliability of quantitative analytical studies. Researchers, scientists, and drug development professionals must have a thorough understanding of the methods used to determine and verify this purity. A combination of NMR spectroscopy and high-resolution mass spectrometry provides a comprehensive characterization of the isotopic enrichment and distribution. By carefully evaluating the Certificate of Analysis and, if necessary, performing independent verification, researchers can ensure the quality of their deuterated standards and the integrity of their scientific findings.

Safeguarding Isotopic Integrity: A Technical Guide to the Stability and Storage of Indene-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the best practices for the handling, storage, and stability assessment of Indene-d3. Ensuring the chemical and isotopic purity of deuterated compounds like this compound is paramount for the accuracy and reproducibility of experimental results in research and drug development. This document outlines the key factors influencing its stability and provides detailed protocols and recommendations to maintain its integrity.

Core Stability and Storage Recommendations

The stability of this compound is influenced by its inherent chemical properties, primarily those of the indene (B144670) core, and the potential for deuterium-hydrogen (H-D) exchange. Indene is known to be sensitive to air, light, and heat, which can lead to polymerization and oxidation.[1][2][3] For deuterated compounds, improper handling and storage can also compromise isotopic purity through H-D exchange.[4][5]

Summary of Storage Conditions
ParameterRecommendationRationale
Temperature 2°C to 8°C (36°F to 46°F) for short-term storage.[6] For long-term storage, -20°C is often recommended for deuterated standards.[4]Minimizes the rate of polymerization, oxidation, and potential H-D exchange.[4][7]
Light Store in amber vials or in the dark.[1][4]Indene is light-sensitive and can undergo photodegradation and polymerization upon exposure to light.[1][3]
Atmosphere Store under an inert atmosphere (e.g., dry nitrogen or argon).[4][5][8]Prevents oxidation and contamination from atmospheric moisture, which can facilitate H-D exchange.[4][5]
Container Tightly sealed, appropriate containers (e.g., Class A volumetric flasks for solutions).[4][6] Opened containers should not be stored for more than 12 months.[1]Prevents exposure to air and moisture.[6] Establishes a reasonable shelf-life for opened materials.[1]
Solvent Use anhydrous, aprotic, or deuterated solvents for solutions. Avoid acidic or basic conditions.[4][5]Protic solvents (e.g., water, methanol) and acidic/basic conditions can catalyze H-D exchange.[4]

Potential Degradation Pathways

The primary degradation pathways for this compound are polymerization and oxidation of the indene structure, alongside the potential for hydrogen-deuterium exchange at the labeled positions.

Indene_d3 This compound Polymerization Polymerization Indene_d3->Polymerization Heat, Light, Air Oxidation Oxidation Products Indene_d3->Oxidation Air (Oxygen) HD_Exchange H/D Exchange Indene_d3->HD_Exchange Protic Solvents, Acid/Base Catalysis Indene Indene (loss of isotopic purity) HD_Exchange->Indene

Figure 1: Potential degradation pathways for this compound.

Polymerization of the Indene Core
ConditionPolymerization Rate Constant (k_p)
Bulk indene, 2 kGy/h irradiation3.68 × 10⁻⁷ mol L⁻¹ s⁻¹
Bulk indene, 4 kGy/h irradiation5.38 × 10⁻⁷ mol L⁻¹ s⁻¹
Indene with 5% mol TCE sensitizer, 3 kGy/h3.11 × 10⁻⁶ mol L⁻¹ s⁻¹
(Data from a study on radiation-induced polymerization of indene)[4]

Experimental Protocols

General Protocol for Stability Assessment of this compound

This protocol outlines a general method for evaluating the stability of this compound under various conditions.

start Prepare this compound Solutions in Anhydrous Aprotic Solvent stress Expose Aliquots to Stress Conditions (e.g., Elevated Temperature, Light, Air) start->stress sampling Withdraw Samples at Defined Time Points stress->sampling analysis Analyze by LC-MS/MS sampling->analysis quant Quantify Parent this compound and Potential Degradants analysis->quant hd_exchange Assess H/D Exchange by Monitoring Mass Shifts analysis->hd_exchange end Determine Degradation Rate and Pathway quant->end hd_exchange->end

Figure 2: Experimental workflow for this compound stability testing.

Methodology:

  • Preparation of Stock and Working Solutions:

    • Allow the neat this compound material to equilibrate to room temperature before opening to prevent condensation.[4]

    • Accurately weigh the required amount of the standard.

    • Quantitatively transfer the standard to a Class A volumetric flask.

    • Dissolve and dilute to the mark with an appropriate anhydrous, aprotic solvent (e.g., acetonitrile, hexane).

  • Stress Conditions:

    • Thermal Stability: Store aliquots of the solution at various temperatures (e.g., 4°C, 25°C, 40°C) in the dark.

    • Photostability: Expose aliquots to a controlled light source (e.g., ICH-compliant photostability chamber) while keeping a control sample in the dark.

    • Oxidative Stability: Sparge a solution with air or oxygen and compare it to a sample maintained under an inert atmosphere.

  • Sample Analysis:

    • At specified time intervals, withdraw an aliquot from each stress condition.

    • Analyze the samples by a validated stability-indicating method, such as Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The LC method should be capable of separating this compound from its potential degradation products.

    • The MS analysis will be crucial for monitoring the parent compound, identifying any degradants, and assessing for H-D exchange by looking for changes in the mass-to-charge ratio.

Safe Handling and Use

Proper handling techniques are critical to prevent contamination and degradation.

cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage of Solution Equilibrate Equilibrate Container to Room Temperature Inert_Atmosphere Work Under Inert Atmosphere (Glovebox or Nitrogen Blanket) Equilibrate->Inert_Atmosphere Dry_Glassware Use Oven-Dried Glassware Inert_Atmosphere->Dry_Glassware Anhydrous_Solvent Use Anhydrous Aprotic Solvent Dry_Glassware->Anhydrous_Solvent Vortex Mix by Vortexing (Avoid Shaking with Cap) Anhydrous_Solvent->Vortex Seal Tightly Seal Container Vortex->Seal Store Store at Recommended Conditions (2-8°C, Dark) Seal->Store

Figure 3: Logical workflow for handling and preparing this compound solutions.

Key Handling Practices:

  • Inert Atmosphere: Whenever possible, handle this compound and its solutions under a dry, inert atmosphere such as nitrogen or argon to minimize exposure to oxygen and moisture.[8][10]

  • Dry Glassware: Ensure all glassware is thoroughly dried, for instance, in an oven at 150°C for 24 hours and cooled in a desiccator before use, to prevent introducing water that could lead to H-D exchange.[5][11]

  • Solvent Choice: Select high-purity, anhydrous solvents. If a protic solvent is unavoidable for an application, consider using its deuterated counterpart to minimize isotopic dilution.[4]

  • Avoid Contamination: Use clean equipment and techniques to avoid introducing impurities that could catalyze degradation. For instance, use a vortex mixer instead of shaking to prevent leaching of contaminants from container caps.[11]

By adhering to these stringent storage and handling protocols, researchers, scientists, and drug development professionals can ensure the stability and isotopic integrity of this compound, thereby safeguarding the quality and reliability of their analytical and experimental data.

References

An In-Depth Technical Guide to Isotope Dilution Mass Spectrometry for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that delivers highly accurate and precise quantification of analytes within complex matrices. It is widely regarded as a definitive method in analytical chemistry because it minimizes errors arising from sample loss during preparation and analysis. The fundamental principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the analyte, referred to as an internal standard or "spike," to the sample.[1]

This isotopically enriched standard is chemically identical to the analyte of interest but possesses a different mass due to the incorporation of stable isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H). Following the introduction of the spike, it is allowed to equilibrate within the sample, ensuring a homogenous mixture of the naturally occurring (native) analyte and the isotopically labeled standard.

Subsequently, the sample undergoes processing and is analyzed by a mass spectrometer. The mass spectrometer separates ions based on their mass-to-charge ratio, enabling the distinct measurement of both the native analyte and the isotopically labeled internal standard. By precisely measuring the ratio of the signal intensity of the native analyte to that of the internal standard, the exact amount of the analyte originally present in the sample can be calculated with exceptional precision.

The core strength of IDMS lies in its ability to correct for analyte loss during sample preparation and analysis. Since the native analyte and the isotopically labeled internal standard are chemically identical, any loss that occurs will affect both species proportionally. Therefore, the ratio of the two remains constant, leading to a highly accurate and reliable quantification.

Experimental Workflows and Logical Relationships

The successful implementation of IDMS relies on a well-defined and controlled experimental workflow. The following diagram illustrates the key stages of a typical IDMS experiment, from sample preparation to data analysis.

IDMS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing & Quantification Sample Sample Collection Spike Addition of Known Amount of Isotopically Labeled Internal Standard (Spike) Sample->Spike Spiking Equilibration Equilibration of Spike and Analyte Spike->Equilibration Extraction Analyte Extraction (e.g., Protein Precipitation, Solid-Phase Extraction) Equilibration->Extraction Purification Sample Purification/ Cleanup Extraction->Purification Introduction Sample Introduction (e.g., LC/GC) Purification->Introduction Ionization Ionization (e.g., ESI, APCI) Introduction->Ionization Mass_Analyzer Mass Analysis (Separation by m/z) Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Ratio Measure Isotope Ratio (Native Analyte / Spike) Detection->Ratio Calculation Calculate Analyte Concentration Ratio->Calculation Result Final Result Calculation->Result

A generalized experimental workflow for Isotope Dilution Mass Spectrometry.

The logical relationship for the calculation of the analyte concentration is based on the measured isotope ratio and the known quantities of the sample and the added spike. The fundamental equation for single isotope dilution is as follows:

Cx = Cs * ( ( Rs - Rm ) / ( Rm - Rx ) ) * ( Ws / Wx )

Where:

  • Cx = Concentration of the analyte in the sample

  • Cs = Concentration of the spike solution

  • Rs = Isotope ratio of the spike

  • Rx = Isotope ratio of the analyte in the sample (natural abundance)

  • Rm = Isotope ratio of the mixture of sample and spike

  • Ws = Weight of the spike solution added

  • Wx = Weight of the sample

This equation forms the basis for the quantification in IDMS and highlights the importance of accurate measurements of weights and isotope ratios.

Application in Therapeutic Drug Monitoring: Quantification of Tacrolimus (B1663567) in Whole Blood

Therapeutic drug monitoring (TDM) is a critical application of IDMS in clinical settings, particularly for immunosuppressant drugs like tacrolimus, which have a narrow therapeutic window. Accurate quantification is essential to optimize dosage, minimize toxicity, and prevent organ rejection in transplant patients.[2][3][4][5]

Experimental Protocol: LC-IDMS/MS for Tacrolimus in Whole Blood

This protocol outlines a method for the quantification of tacrolimus in human whole blood samples using liquid chromatography-isotope dilution tandem mass spectrometry (LC-IDMS/MS).

Materials and Reagents:

  • Tacrolimus certified reference material

  • ¹³C,²H₄-Tacrolimus (isotopically labeled internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Zinc Sulfate (B86663) (ZnSO₄)

  • Ammonium Acetate

  • Formic Acid

  • Calibrators and Quality Control (QC) samples in whole blood

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Working Solutions:

    • Prepare a stock solution of tacrolimus and the internal standard in methanol.

    • Prepare a series of calibration standards by spiking known amounts of the tacrolimus stock solution into drug-free whole blood.

    • Prepare low, medium, and high concentration QC samples in the same manner as the calibration standards.

    • Prepare a working internal standard solution (e.g., 5 ng/mL in methanol).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of whole blood sample (calibrator, QC, or patient sample), add 100 µL of the internal standard working solution.

    • Vortex briefly to mix.

    • Add 150 µL of a protein precipitation solution (e.g., 0.1 M zinc sulfate in methanol).[6][7]

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[7]

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 column (e.g., 2.1 x 50 mm, 2.6 µm)

      • Mobile Phase A: 2 mM Ammonium Acetate and 0.1% Formic Acid in Water

      • Mobile Phase B: 2 mM Ammonium Acetate and 0.1% Formic Acid in Methanol

      • Gradient elution is typically used to separate tacrolimus from matrix components.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 10 µL

    • MS/MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both tacrolimus and its isotopically labeled internal standard.

      • Example Transitions:

        • Tacrolimus: m/z 821.5 → 768.5

        • ¹³C,²H₄-Tacrolimus: m/z 826.5 → 773.5

Data Presentation: Tacrolimus Quantification

The following table presents typical quantitative data for the validation of an LC-IDMS/MS method for tacrolimus in whole blood.

ParameterLevel 1 (Low QC)Level 2 (Medium QC)Level 3 (High QC)Acceptance Criteria
Nominal Concentration (ng/mL) 3.015.030.0-
Mean Measured Concentration (ng/mL) 2.9515.229.8-
Accuracy (% Bias) -1.7%+1.3%-0.7%Within ±15%
Precision (CV%) - Intra-day 4.2%3.1%2.5%≤15%
Precision (CV%) - Inter-day 5.8%4.5%3.8%≤15%
Linearity (r²) >0.995>0.995>0.995≥0.99

Application in Drug Development: Quantification of Phosphoproteins in the mTOR Signaling Pathway

The mTOR (mechanistic Target of Rapamycin) signaling pathway is a pivotal regulator of cell growth, proliferation, and metabolism. Its dysregulation is implicated in numerous diseases, including cancer, making it a key target for drug development. IDMS, coupled with targeted proteomics, enables the precise and accurate quantification of key proteins and their phosphorylation status within this pathway, offering valuable insights into its activation state in response to therapeutic interventions.

mTOR_Pathway cluster_upstream Upstream Signaling cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors Growth_Factors Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds PI3K PI3K RTK->PI3K activates AKT AKT PI3K->AKT activates TSC_Complex TSC1/TSC2 Complex AKT->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 p70S6K p70S6K mTORC1->p70S6K phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Rheb->mTORC1 activates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis promotes fourEBP1->Protein_Synthesis promotes Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

The mTOR signaling pathway with key quantifiable phosphoproteins.
Experimental Protocol: IDMS Quantification of p70S6K Phosphorylation

This protocol provides a general framework for the quantification of the phosphorylation of p70S6 kinase (p70S6K) at a specific site (e.g., Thr389), a key downstream effector of mTORC1.

Materials and Reagents:

  • Cell culture reagents

  • Drug compound of interest

  • Lysis buffer with phosphatase and protease inhibitors

  • Trypsin (sequencing grade)

  • Synthetic isotopically labeled phosphopeptide standard corresponding to the target phosphosite of p70S6K

  • Reagents for solid-phase extraction (SPE)

  • LC-MS grade solvents

Procedure:

  • Cell Culture and Treatment:

    • Culture cancer cells (e.g., MCF-7) to the desired confluency.

    • Treat cells with the drug compound at various concentrations and time points.

    • Include vehicle-treated and untreated controls.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with a suitable lysis buffer.

    • Quantify the total protein concentration in the lysates using a standard protein assay (e.g., BCA assay).

  • Sample Preparation for IDMS:

    • Take a known amount of protein lysate (e.g., 50 µg).

    • Add a known amount of the isotopically labeled phosphopeptide internal standard.

    • Perform in-solution tryptic digestion of the proteins overnight at 37°C.

    • Enrich the phosphopeptides from the digest using a suitable method, such as Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

    • Desalt the enriched phosphopeptides using a C18 SPE cartridge.

    • Reconstitute the dried peptides in a solvent suitable for LC-MS/MS analysis.

  • LC-IDMS/MS Analysis:

    • Use a nano-LC system coupled to a high-resolution mass spectrometer.

    • Develop an MRM or Parallel Reaction Monitoring (PRM) method to specifically target the native and isotopically labeled phosphopeptides of p70S6K.

    • Optimize collision energy and other MS parameters for sensitive and specific detection.

Data Presentation: p70S6K Phosphorylation Quantification

The following table illustrates how quantitative data on p70S6K phosphorylation, obtained through IDMS, can be presented to evaluate the efficacy of a drug compound.

Treatment GroupDrug Concentration (nM)p70S6K (Thr389) Phosphorylation (fmol/µg protein)% Inhibition vs. Vehicle
Untreated Control 015.2-
Vehicle Control 014.80
Drug A 1010.529.1%
Drug A 505.165.5%
Drug A 1002.384.5%

Standard Operating Procedure for IDMS Method Validation

A robust and well-documented method validation is crucial for ensuring the reliability and regulatory acceptance of IDMS assays in a pharmaceutical setting.

1. Purpose To define the procedures for validating Isotope Dilution Mass Spectrometry (IDMS) methods for the quantitative analysis of analytes in biological matrices.

2. Scope This SOP applies to all new and modified IDMS methods used in GxP-regulated studies.

3. Responsibilities The analytical scientist is responsible for executing the validation experiments. The Quality Assurance (QA) unit is responsible for reviewing and approving the validation plan and report.

4. Validation Parameters and Acceptance Criteria

ParameterProcedureAcceptance Criteria
Specificity/Selectivity Analyze blank matrix samples from at least 6 different sources to assess for interferences at the retention time of the analyte and internal standard.No significant interfering peaks at the retention time of the analyte and IS (response <20% of the Lower Limit of Quantification, LLOQ).
Linearity Analyze a calibration curve with a blank, a zero standard, and at least 6 non-zero calibrators over the expected concentration range. Repeat for at least 3 independent runs.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibrators should be within ±15% of the nominal value (±20% for LLOQ).
Accuracy and Precision Analyze QC samples at a minimum of three concentration levels (low, medium, high) in at least 5 replicates on 3 different days.Accuracy: Mean concentration should be within ±15% of the nominal value. Precision: Coefficient of Variation (CV) should be ≤15%.
Lower Limit of Quantification (LLOQ) The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Accuracy within ±20% of the nominal value and precision (CV) ≤20%. Signal-to-noise ratio should be ≥10.
Matrix Effect Compare the response of the analyte in post-extraction spiked blank matrix with the response of the analyte in a neat solution at low and high concentrations.The matrix factor (ratio of analyte peak area in the presence of matrix to analyte peak area in neat solution) should be consistent, with a CV ≤15%.
Recovery Compare the response of the analyte in pre-extraction spiked matrix samples with that of post-extraction spiked matrix samples at low, medium, and high concentrations.Recovery should be consistent and reproducible.
Stability Evaluate the stability of the analyte in the biological matrix under various conditions: freeze-thaw cycles, short-term bench-top, long-term storage, and post-preparative stability.Analyte concentration should be within ±15% of the initial concentration.

5. Documentation All validation activities, including the validation plan, raw data, calculations, and a final validation report, must be thoroughly documented and archived.

Conclusion

Isotope Dilution Mass Spectrometry stands as a cornerstone of quantitative analysis in drug development and various scientific disciplines. Its ability to provide accurate, precise, and traceable measurements is invaluable for therapeutic drug monitoring, biomarker validation, and understanding complex biological pathways. The detailed experimental protocols and the capacity to integrate IDMS into the study of intricate signaling networks, such as the mTOR pathway, underscore its versatility and importance in modern research. Adherence to rigorous validation procedures ensures the generation of high-quality, reliable data that can confidently support critical decisions in the pharmaceutical industry.

References

Methodological & Application

Application Note and Protocol: Quantitative Analysis of Indene in Biological Matrices using Indene-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the sensitive and selective quantification of small molecules in complex biological matrices.[1][2][3][4] The accuracy and precision of quantitative LC-MS/MS assays are significantly enhanced by the use of stable isotope-labeled internal standards (SIL-IS).[5][6][7] A SIL-IS, such as Indene-d3, is an ideal internal standard for the quantification of its unlabeled counterpart, Indene. This is because it shares nearly identical physicochemical properties with the analyte, ensuring it behaves similarly during sample preparation, chromatographic separation, and ionization.[7][8] This co-elution and similar ionization response effectively compensates for variations in sample extraction recovery and matrix-induced ion suppression or enhancement, leading to highly reliable and reproducible quantitative data.[5][9]

This document provides a comprehensive protocol for the use of this compound as an internal standard for the quantitative analysis of Indene in a biological matrix (e.g., human plasma) by LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • Indene (analytical standard grade)

    • This compound (isotopic purity >98%)

  • Solvents and Reagents:

    • Methanol (B129727) (LC-MS grade)

    • Acetonitrile (B52724) (LC-MS grade)

    • Water (LC-MS grade, e.g., from a Milli-Q system)

    • Formic acid (LC-MS grade)

    • Human plasma (or other relevant biological matrix)

    • Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Indene and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.

    • Similarly, prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions for the calibration curve by serially diluting the Indene stock solution with methanol:water (50:50, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL):

    • Dilute the this compound stock solution with methanol:water (50:50, v/v) to obtain a final concentration of 100 ng/mL.

Sample Preparation (Solid-Phase Extraction)
  • Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 100 ng/mL this compound internal standard spiking solution to each tube (except for blank samples). This results in a final internal standard concentration of 10 ng/mL in the sample.

  • Protein Precipitation: Add 200 µL of cold acetonitrile to each tube. Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Dilution: Add 700 µL of water with 0.1% formic acid to the supernatant.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water:methanol (90:10, v/v).

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient Program:

      • 0.0 min: 10% B

      • 1.0 min: 95% B

      • 2.0 min: 95% B

      • 2.1 min: 10% B

      • 3.0 min: 10% B

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Indene: m/z 117.1 → 91.1 (Quantifier), m/z 117.1 → 65.1 (Qualifier)

      • This compound: m/z 120.1 → 94.1 (Quantifier)

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Desolvation Gas Flow: 800 L/hr

      • Cone Gas Flow: 50 L/hr

Data Presentation

The quantitative data should be summarized in clear and structured tables. Below are examples of a calibration curve data table and a sample quantification table.

Table 1: Calibration Curve Data for Indene Quantification

Calibration LevelNominal Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
111,250120,0000.010
256,300122,0000.052
31012,800121,5000.105
45065,000123,0000.528
5100130,000122,5001.061
6500645,000121,0005.331
710001,280,000120,50010.622

Table 2: Sample Quantification Data

Sample IDAnalyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)
QC Low (5 ng/mL)6,250121,0000.0524.9
QC Mid (50 ng/mL)66,000123,5000.53450.3
QC High (800 ng/mL)1,030,000122,0008.443795.2
Unknown Sample 125,500122,8000.20819.6
Unknown Sample 2350,000121,2002.888272.0

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample spike Spike with this compound (IS) sample->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratios peak_integration->ratio_calc calibration_curve Construct Calibration Curve ratio_calc->calibration_curve quantification Quantify Unknown Samples calibration_curve->quantification

Caption: Experimental workflow for the quantification of Indene using this compound as an internal standard.

internal_standard_logic cluster_analyte Analyte (Indene) cluster_is Internal Standard (this compound) cluster_ratio Ratio Calculation cluster_quant Quantification A_peak Indene Peak Area Ratio Peak Area Ratio (Indene / this compound) A_peak->Ratio IS_peak This compound Peak Area IS_peak->Ratio Result Final Concentration Ratio->Result Calibration Curve

Caption: Logical relationship of internal standard-based quantification.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Indene in biological matrices by LC-MS/MS. The stable isotope-labeled internal standard effectively corrects for variability during sample processing and instrumental analysis, leading to high accuracy and precision. The detailed protocol presented here can be adapted and validated for specific research and development needs, ensuring high-quality quantitative results.

References

Application Notes and Protocols for Indene-d3 in Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes in complex matrices. By introducing a known amount of an isotopically labeled version of the analyte (in this case, Indene-d3) as an internal standard, IDMS effectively corrects for sample loss during preparation and variations in instrument response. This application note provides a detailed protocol for the use of this compound in the quantitative analysis of indene (B144670), a semi-volatile aromatic hydrocarbon, using Gas Chromatography-Mass Spectrometry (GC-MS). Indene is a constituent of coal tar and is used in the production of coumarone-indene resins.[1] Its quantification is relevant in environmental monitoring and industrial quality control.

Principle of the Method

A precise amount of this compound is added to a sample containing an unknown quantity of native indene. The deuterated standard is chemically identical to the analyte and will exhibit the same behavior during extraction, derivatization (if any), and chromatographic separation. Due to the mass difference between indene and this compound, they can be distinguished by the mass spectrometer. The ratio of the signal from the native analyte to that of the isotopically labeled standard is used to calculate the concentration of the native analyte, thereby minimizing errors from sample handling and matrix effects.

Experimental Protocols

Materials and Reagents
  • Analytes: Indene (≥99% purity), this compound (isotopic purity ≥98%)

  • Solvents: Dichloromethane (B109758) (DCM, pesticide residue grade), Hexane (B92381) (pesticide residue grade), Methanol (HPLC grade)

  • Drying Agent: Anhydrous sodium sulfate

  • Gases: Helium (99.999% purity) for GC carrier gas

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps

Standard Solution Preparation
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of Indene and dissolve it in 10 mL of dichloromethane in a class A volumetric flask.

    • Similarly, prepare a 1000 µg/mL stock solution of this compound in dichloromethane.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by serially diluting the Indene primary stock solution with dichloromethane to achieve concentrations ranging from 1 ng/mL to 100 ng/mL.

    • Prepare a spiking solution of this compound at a concentration of 50 µg/mL in dichloromethane.

Sample Preparation

The choice of sample preparation method depends on the sample matrix. The following are general guidelines for common matrices.

  • 3.1. Water Samples (Liquid-Liquid Extraction):

    • Measure 100 mL of the water sample into a separatory funnel.

    • Spike the sample with a known amount of the this compound internal standard spiking solution (e.g., 50 µL of 50 µg/mL solution).

    • Add 30 mL of dichloromethane to the separatory funnel.

    • Shake vigorously for 2 minutes, venting periodically.

    • Allow the layers to separate and collect the organic (bottom) layer.

    • Repeat the extraction twice more with 30 mL portions of dichloromethane.

    • Combine the organic extracts and dry by passing through a column containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • 3.2. Solid Samples (e.g., Soil, Sediment) (Soxhlet Extraction):

    • Homogenize the solid sample.

    • Weigh approximately 10 g of the sample and mix it with an equal amount of anhydrous sodium sulfate.

    • Spike the sample with a known amount of the this compound internal standard spiking solution.

    • Place the sample in a Soxhlet extraction thimble.

    • Extract with a 1:1 mixture of hexane and dichloromethane for 12-18 hours.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator.

GC-MS Instrumental Parameters
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Injector: Split/Splitless, 250°C, splitless mode for 1 min

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C, hold for 5 minutes

  • MS Transfer Line: 280°C

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Acquisition and Quantification
  • Selected Ion Monitoring (SIM):

    • Monitor the molecular ion for both Indene (m/z 116.1) and this compound (m/z 119.1).

    • Additionally, monitor one or two qualifier ions for each compound to ensure identity confirmation (e.g., m/z 115.1 for Indene). The mass spectrum of indene shows a prominent molecular ion peak.[2][3]

  • Calibration Curve:

    • Inject the prepared calibration standards.

    • Construct a calibration curve by plotting the ratio of the peak area of Indene to the peak area of this compound against the concentration of Indene.

  • Quantification:

    • Inject the prepared sample extracts.

    • Calculate the concentration of Indene in the samples using the response factor from the calibration curve.

Data Presentation

Table 1: GC-MS Parameters

ParameterValue
GC SystemAgilent 7890B or equivalent
Mass SpectrometerAgilent 5977A MSD or equivalent
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless (1 min)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program40°C (2 min hold), then 10°C/min to 280°C (5 min hold)
MS Transfer Line Temp280°C
Ion Source Temp230°C
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)

Table 2: Selected Ion Monitoring (SIM) Parameters

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Indene116.1115.189.1
This compound119.1116.192.1

Table 3: Example Calibration Data

Standard Concentration (ng/mL)Indene Peak AreaThis compound Peak AreaArea Ratio (Indene/Indene-d3)
115,234756,8900.020
578,912761,2340.104
10155,678759,4560.205
25390,123760,1120.513
50785,432758,9901.035
1001,567,890762,3452.056

Mandatory Visualization

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Quantification sample Sample (Water/Solid) spike Spike with this compound Internal Standard sample->spike extract Extraction (LLE or Soxhlet) spike->extract concentrate Concentration extract->concentrate gcms GC-MS Analysis (SIM Mode) concentrate->gcms Inject Extract standards Prepare Calibration Standards (Indene + this compound) standards->gcms Inject Standards peak_integration Peak Integration (Indene & this compound) gcms->peak_integration ratio_calc Calculate Area Ratios peak_integration->ratio_calc cal_curve Generate Calibration Curve ratio_calc->cal_curve quant Quantify Indene in Sample ratio_calc->quant cal_curve->quant

Experimental workflow for this compound IDMS analysis.

References

Application Notes & Protocols: Indene-d3 as a Tracer for In Vivo Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in metabolic research, offering a safe and effective means to trace the biotransformation of compounds in vivo. Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is frequently used to label drug candidates and other xenobiotics to investigate their metabolic fate. The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the cleavage of the carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond.[1] This can be a valuable tool for understanding metabolic pathways and reaction mechanisms.

1. Principle of Indene-d3 as a Metabolic Tracer

The primary application of this compound in in vivo metabolism studies is to trace the metabolic fate of the indene (B144670) molecule. By introducing a deuterated version of indene, researchers can distinguish the administered compound and its metabolites from endogenous molecules. The mass shift of +3 atomic mass units (assuming three deuterium atoms) allows for the selective detection and quantification of this compound and its deuterated metabolites using mass spectrometry (MS).[2]

The kinetic isotope effect can also be exploited. If the deuterium atoms are placed at a site of metabolic oxidation, the rate of metabolism at that position may be reduced.[3] This can help to identify the primary sites of metabolism and can lead to a shift in the metabolic profile, potentially favoring alternative pathways.

2. Proposed Metabolic Pathway of Indene

Based on existing literature on indene metabolism, the proposed primary metabolic pathway involves oxidation by cytochrome P450 enzymes to form an epoxide intermediate, 1,2-epoxyindene. This reactive epoxide can then be detoxified through several routes, including enzymatic hydrolysis to a diol or conjugation with glutathione (B108866) (GSH) to form mercapturic acid derivatives, which are then excreted.

This compound This compound 1,2-Epoxythis compound 1,2-Epoxythis compound This compound->1,2-Epoxythis compound CYP450 Oxidation Indane-1,2-diol-d3 Indane-1,2-diol-d3 1,2-Epoxythis compound->Indane-1,2-diol-d3 Epoxide Hydrolase Glutathione Conjugate-d3 Glutathione Conjugate-d3 1,2-Epoxythis compound->Glutathione Conjugate-d3 GST Mercapturic Acid-d3 Mercapturic Acid-d3 Glutathione Conjugate-d3->Mercapturic Acid-d3 Further Processing

Caption: Proposed metabolic pathway of this compound.

3. Experimental Protocols

The following protocols are representative and may require optimization based on the specific research question and available resources.

3.1. In Vivo Study in a Rodent Model

This protocol describes a typical in vivo metabolism study in rats.

Materials:

  • This compound (high isotopic purity)

  • Vehicle for administration (e.g., corn oil)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Metabolic cages for urine and feces collection

  • Tools for blood collection (e.g., syringes, capillary tubes)

  • Anticoagulant (e.g., EDTA)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment. House them in a temperature and light-controlled environment with ad libitum access to food and water.

  • Dosing Solution Preparation: Prepare a dosing solution of this compound in the chosen vehicle at a concentration suitable for the desired dose (e.g., 10 mg/kg).

  • Administration: Administer this compound to the rats via oral gavage. A control group receiving only the vehicle should be included.

  • Sample Collection:

    • Urine and Feces: House the rats in metabolic cages and collect urine and feces at predetermined time points (e.g., 0-8h, 8-24h, 24-48h).

    • Blood: Collect blood samples from the tail vein or via cardiac puncture at specified time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose). Collect blood into tubes containing an anticoagulant and immediately place on ice.

  • Sample Processing:

    • Urine: Measure the volume of the collected urine, and store aliquots at -80°C until analysis.

    • Feces: Homogenize fecal samples and store at -80°C.

    • Plasma: Centrifuge the blood samples to separate plasma. Transfer the plasma to clean tubes and store at -80°C.

  • Sample Analysis: Analyze the samples for the presence of this compound and its deuterated metabolites using LC-MS/MS.

cluster_collection Sample Collection Acclimatization Acclimatization Dosing Dosing Acclimatization->Dosing 1 week Sample Collection Sample Collection Dosing->Sample Collection Sample Processing Sample Processing Sample Collection->Sample Processing Urine Urine Sample Collection->Urine Feces Feces Sample Collection->Feces Blood Blood Sample Collection->Blood LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Experimental workflow for the in vivo metabolism study.

3.2. Sample Preparation and LC-MS/MS Analysis

This protocol outlines a general procedure for the extraction and analysis of metabolites from plasma and urine.

Materials:

  • Acetonitrile (B52724) (ACN)

  • Formic acid (FA)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (optional)

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)

Procedure for Plasma Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard (e.g., a deuterated analog of a potential metabolite).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50% acetonitrile in water).

Procedure for Urine Sample Preparation:

  • Dilution: Dilute the urine sample (e.g., 1:10) with water.

  • Centrifugation: Centrifuge the diluted sample to remove any particulate matter.

  • Direct Injection or SPE: The supernatant can be directly injected into the LC-MS/MS system, or further cleaned up using SPE if necessary.

LC-MS/MS Conditions (Representative):

  • LC Column: A C18 reversed-phase column is typically suitable for separating aromatic hydrocarbons and their metabolites.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly used.

  • Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for targeted quantification of this compound and its expected metabolites. The specific MRM transitions will need to be determined by infusing pure standards of the analytes.

4. Data Presentation

Quantitative data from in vivo metabolism studies should be summarized in clear and concise tables. The following tables provide a hypothetical example of the data that could be obtained from the described study.

Table 1: Pharmacokinetic Parameters of this compound in Rat Plasma

ParameterValue
Cmax (ng/mL)1500 ± 250
Tmax (h)1.0 ± 0.2
AUC₀₋₂₄ (ng·h/mL)8500 ± 1200
t₁/₂ (h)4.5 ± 0.8

Values are presented as mean ± standard deviation (n=6).

Table 2: Excretion of this compound and its Major Metabolite in Rat Urine and Feces (0-48h)

Compound% of Administered Dose in Urine% of Administered Dose in Feces
This compound< 1%15 ± 3%
Mercapturic Acid-d365 ± 8%5 ± 1%

Values are presented as mean ± standard deviation (n=6).

The use of this compound as a tracer in in vivo metabolism studies provides a powerful tool for elucidating the biotransformation pathways of this polycyclic aromatic hydrocarbon. The detailed protocols and application notes provided here offer a framework for researchers to design and execute such studies. The combination of stable isotope labeling with modern analytical techniques like LC-MS/MS allows for the sensitive and specific tracking of metabolites, providing crucial data for toxicology, pharmacology, and drug development. Further studies are warranted to fully characterize the in vivo metabolic fate of this compound and to explore the potential kinetic isotope effects on its biotransformation.

References

Application Notes and Protocols for the Laboratory Synthesis and Purification of Indene-d3

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indene (B144670) and its derivatives are crucial building blocks in organic and organometallic chemistry, finding applications in the development of pharmaceuticals, functional materials, and metallocene catalysts.[1][2] Deuterated indenes, such as Indene-d3 (1,1,3-trideuterioindene), are of particular interest as mechanistic probes in various chemical reactions, including photochemical transformations and catalytic processes.[3] This document provides a detailed protocol for the laboratory synthesis and purification of this compound, tailored for researchers, scientists, and professionals in drug development. The described synthesis follows a versatile route involving the transformation of an enediyne precursor to a selectively deuterated fulvene (B1219640), which is then converted to the target indene isotopomer.[3][4]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process that allows for the precise introduction of deuterium (B1214612) atoms at the desired positions. A key strategy involves the preparation of a deuterated fulvene intermediate, followed by nucleophilic addition and subsequent deuteration to yield the final product.[3]

Experimental Protocol: Synthesis of 2-Phenyl-1-(phenyl-deuteromethylene)-1H-indene-1,3-d3

This protocol is adapted from a general method for synthesizing selectively deuterated indenes.[3]

Materials and Reagents:

  • Precursor enediyne (e.g., 1,6-diphenylhex-3-en-1,5-diyne)

  • Tributyltin deuteride (B1239839) (Bu3SnD)

  • α,α,α-Trifluorotoluene (solvent)

  • Methyllithium (B1224462) (MeLi) or similar organolithium reagent

  • Deuterium oxide (D2O)

  • Diethyl ether (anhydrous)

  • Saturated ammonium (B1175870) chloride solution (NH4Cl)

  • Magnesium sulfate (B86663) (MgSO4)

  • Standard glassware for inert atmosphere synthesis (Schlenk line, syringes, etc.)

Procedure:

  • Synthesis of Deuterated Fulvene Intermediate:

    • In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the enediyne precursor in α,α,α-trifluorotoluene.

    • Add tributyltin deuteride (Bu3SnD) to the solution. The use of a solvent incapable of hydrogen atom donation, like α,α,α-trifluorotoluene, is crucial to maximize deuterium incorporation.[3]

    • The reaction proceeds via a radical cyclization to form the deuterated fulvene isotopomer.[3] Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

    • Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

  • Conversion to this compound:

    • Dissolve the purified deuterated fulvene in anhydrous diethyl ether in a Schlenk flask under an inert atmosphere and cool to -78 °C.

    • Slowly add a solution of methyllithium in diethyl ether. This nucleophilic attack at the exocyclic double bond leads to the formation of a cyclopentadienyl (B1206354) anion lithium salt.[3]

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by the slow addition of deuterium oxide (D2O) at 0 °C. This step introduces the third deuterium atom at the 3-position of the indene ring.[3]

    • Perform an aqueous workup by adding a saturated solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the crude this compound product.

Logical Workflow for this compound Synthesis

A Enediyne Precursor B Radical Cyclization with Bu3SnD in α,α,α-Trifluorotoluene A->B C Deuterated Fulvene Intermediate B->C D Nucleophilic Addition of MeLi in Anhydrous Diethyl Ether C->D E Cyclopentadienyl Anion Lithium Salt D->E F Quench with D2O E->F G Crude this compound F->G

Caption: Synthetic workflow for this compound.

Purification of this compound

The crude this compound product typically contains residual reagents, byproducts, and potentially some protonated isotopomers. Purification is essential to obtain a high-purity sample for research applications. Column chromatography is a standard and effective method for this purpose. For industrial-scale purification, methods such as treatment with finely divided sodium followed by distillation or crystallization can be employed.[5][6]

Experimental Protocol: Purification by Column Chromatography

Materials and Equipment:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane (B92381) (or a mixture of hexane and ethyl acetate)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Rotary evaporator

Procedure:

  • Column Preparation:

    • Prepare a slurry of silica gel in hexane and pack it into a glass column of appropriate size.

    • Allow the silica gel to settle, ensuring a flat top surface, and drain the excess solvent until it is level with the silica bed.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent (e.g., hexane).

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with the chosen solvent system (e.g., 100% hexane). The polarity of the eluent may be gradually increased if necessary to elute the product.

    • Collect fractions of the eluate in a fraction collector or test tubes.

  • Monitoring and Collection:

    • Monitor the separation using TLC by spotting small aliquots from the collected fractions.

    • Combine the fractions containing the pure this compound product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as an oil or solid.

Experimental Workflow for Purification

A Crude this compound Product B Dissolve in Minimal Eluent A->B C Load onto Silica Gel Column B->C D Elute with Hexane/ Ethyl Acetate Gradient C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Solvent Removal (Rotary Evaporation) G->H I Purified this compound H->I

Caption: Purification workflow for this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and purification of a representative deuterated indene, which serves as a benchmark for the synthesis of this compound.

Table 1: Summary of Expected Yield and Purity

ParameterExpected ValueMethod of AnalysisReference
Synthesis Yield (Crude) 65-75%Gravimetric[3][7]
Purity after Chromatography >98%NMR, GC-MS[1]
Deuterium Incorporation >95%¹H NMR, Mass Spectrometry[3]

Table 2: Characterization Data for a Representative Deuterated Indene

AnalysisExpected Results for a Phenyl-Substituted Analog
¹H NMR Signals corresponding to aromatic protons (δ 6.8-7.5 ppm). The absence or significant reduction of signals for the protons at positions 1 and 3 would confirm successful deuteration.
¹³C NMR Signals corresponding to the carbon skeleton of the indene ring system.
HRMS (EI) The molecular ion peak (M+) should correspond to the calculated mass of the deuterated indene. For example, for C22H15D, the calculated mass is 281.13148.[3]

References

Application Note: Preparation of Serial Dilutions and Calibration Curves using Indene-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indene-d3 (C₉D₃H₅) is a deuterated form of Indene, a polycyclic aromatic hydrocarbon.[1] With a molecular weight of approximately 119.19 g/mol , its properties closely mirror those of its non-deuterated counterpart, making it an excellent internal standard for quantitative analysis.[2] Due to its chemical similarity and co-elution with analytes of similar structure, this compound is particularly valuable in chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] The use of a stable isotope-labeled internal standard like this compound allows for the correction of variability in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.[3][5] This application note provides a detailed protocol for the preparation of serial dilutions and the construction of a calibration curve using this compound as an internal standard.

Principle of Internal Standard Calibration

Internal standard calibration is a technique used to improve the precision and accuracy of quantitative analysis. A known amount of a substance, the internal standard (in this case, this compound), is added to all calibration standards, quality controls, and unknown samples.[3] The calibration curve is then generated by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration.[3][6] This ratiometric measurement corrects for variations that can occur during sample analysis.[5] For optimal results, the internal standard should be chemically and physically similar to the analyte and should not be present in the original sample.[6] Deuterated standards are ideal as they have nearly identical chemical properties and chromatographic retention times to their non-labeled counterparts, but can be distinguished by their mass-to-charge ratio in a mass spectrometer.[3][4]

Materials and Equipment

  • Chemicals:

    • This compound (≥98% isotopic purity)

    • Analyte of interest (e.g., Indene or a structurally similar compound)

    • High-purity solvent (e.g., methanol, acetonitrile, or other suitable organic solvent in which this compound is soluble).[7][8][9]

  • Equipment:

    • Analytical balance (4-5 decimal places)

    • Volumetric flasks (Class A) of various sizes (e.g., 1 mL, 5 mL, 10 mL)

    • Calibrated micropipettes and tips

    • Vortex mixer

    • Autosampler vials with caps

    • GC-MS or LC-MS system

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare high-concentration stock solutions, which can then be diluted to create working solutions.[3]

4.1.1 Analyte Stock Solution (1 mg/mL)

  • Accurately weigh approximately 10 mg of the analyte standard into a 10 mL volumetric flask.

  • Record the exact weight.

  • Dissolve the analyte in the chosen high-purity solvent.

  • Bring the flask to volume with the solvent and mix thoroughly by inversion and vortexing.

  • Calculate the exact concentration of the stock solution.

  • Store the stock solution under appropriate conditions (e.g., refrigerated and protected from light).

4.1.2 this compound Internal Standard (IS) Stock Solution (1 mg/mL)

  • Accurately weigh approximately 1 mg of this compound into a 1 mL volumetric flask.

  • Record the exact weight.

  • Dissolve the this compound in the same solvent used for the analyte stock solution.

  • Bring the flask to volume with the solvent and mix thoroughly.

  • Calculate the exact concentration of the IS stock solution.

  • Store the IS stock solution under the same conditions as the analyte stock solution.

Preparation of Analyte Working Standards (Serial Dilution)

This protocol describes the preparation of a series of working standards from the analyte stock solution. It is advisable to perform serial dilutions for creating a calibration curve.[10]

  • Label a series of volumetric flasks or autosampler vials for each calibration standard.

  • Perform serial dilutions from the Analyte Stock Solution to achieve the desired concentration range for the calibration curve. The example below outlines a 10-fold serial dilution.

Preparation of Internal Standard Working Solution

The concentration of the internal standard should be consistent across all samples and yield a robust signal in the mass spectrometer.[3]

  • Based on the expected analyte concentrations and instrument sensitivity, prepare a working solution of this compound by diluting the IS Stock Solution. For example, to prepare a 10 µg/mL IS working solution, dilute 100 µL of the 1 mg/mL IS Stock Solution to a final volume of 10 mL with the solvent.

Preparation of Calibration Curve Samples
  • To a series of labeled autosampler vials, add a fixed volume of the this compound Internal Standard Working Solution (e.g., 10 µL).

  • To each of these vials, add a corresponding volume of each Analyte Working Standard.

  • Bring all vials to the same final volume with the solvent.

  • Vortex each vial to ensure thorough mixing.

  • These samples are now ready for analysis by GC-MS or LC-MS.

Data Presentation

The following tables summarize the preparation of stock and working solutions for a hypothetical calibration curve.

Table 1: Stock Solution Preparation

SolutionCompoundWeighed Amount (mg)Final Volume (mL)SolventFinal Concentration (µg/mL)
Analyte StockAnalyte10.010Methanol1000
IS StockThis compound1.01Methanol1000

Table 2: Preparation of Analyte Working Standards by Serial Dilution

Working StandardSource SolutionVolume of Source (µL)Final Volume (mL)SolventFinal Concentration (ng/mL)
WS1Analyte Stock10010Methanol10000
WS2WS1100010Methanol1000
WS3WS2100010Methanol100
WS4WS3100010Methanol10
WS5WS4100010Methanol1

Table 3: Preparation of Calibration Curve Samples

Calibration LevelAnalyte Working StandardVolume of Analyte WS (µL)Volume of IS Working Solution (10 µg/mL) (µL)Final Volume (mL)Final Analyte Concentration (ng/mL)Final IS Concentration (ng/mL)
CAL 1WS5101010.1100
CAL 2WS4101011100
CAL 3WS410010110100
CAL 4WS310101100100
CAL 5WS2101011000100
CAL 6WS11010110000100

Data Analysis

  • Inject the prepared calibration standards into the GC-MS or LC-MS system.

  • For each calibration standard, integrate the peak areas for the analyte and the this compound internal standard.[3]

  • Calculate the response ratio for each standard: Response Ratio = (Peak Area of Analyte) / (Peak Area of this compound) .

  • Construct a calibration curve by plotting the Response Ratio (y-axis) against the corresponding analyte concentration (x-axis).[3]

  • Perform a linear regression analysis on the data points. A weighting factor (e.g., 1/x or 1/x²) may be applied to improve the accuracy of the curve at lower concentrations.[3]

  • The concentration of the analyte in unknown samples can then be determined by calculating its response ratio and interpolating the concentration from the calibration curve.[3]

Visualization of Experimental Workflow

G cluster_stock Stock Solution Preparation cluster_working_is Internal Standard Working Solution stock_analyte Analyte Stock (1000 µg/mL) ws1 WS1 (10 µg/mL) stock_analyte->ws1 Dilute stock_is This compound Stock (1000 µg/mL) ws_is IS Working Solution (10 µg/mL) stock_is->ws_is Dilute ws2 WS2 (1 µg/mL) ws1->ws2 Dilute ws3 WS3 (100 ng/mL) ws2->ws3 Dilute cal5 CAL 5 (1000 ng/mL) ws2->cal5 ws4 WS4 (10 ng/mL) ws3->ws4 Dilute cal4 CAL 4 (100 ng/mL) ws3->cal4 ws5 WS5 (1 ng/mL) ws4->ws5 Dilute cal2 CAL 2 (1 ng/mL) ws4->cal2 cal3 CAL 3 (10 ng/mL) ws4->cal3 cal1 CAL 1 (0.1 ng/mL) ws5->cal1 ws_is->cal1 ws_is->cal2 ws_is->cal3 ws_is->cal4 ws_is->cal5

Caption: Workflow for the preparation of serial dilutions and calibration curve standards.

References

Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of Deuterated Indene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the synthesis and subsequent 1H and 13C Nuclear Magnetic Resonance (NMR) spectral analysis of deuterated indene (B144670). The protocols outlined are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who utilize isotopic labeling to probe reaction mechanisms, understand metabolic pathways, or create internal standards for quantitative analysis.

Introduction

Indene is a bicyclic aromatic hydrocarbon that serves as a ligand in organometallic chemistry and a structural motif in various larger molecules. Selective deuteration of the indene scaffold provides a powerful tool for mechanistic studies and quantitative analysis. NMR spectroscopy is the primary technique for confirming the position and extent of deuterium (B1214612) incorporation. This document outlines the synthesis of a selectively deuterated indene isotopomer and provides detailed protocols for its comprehensive 1H and 13C NMR analysis.

Data Presentation: NMR Spectral Data

The following tables summarize the expected 1H and 13C NMR spectral data for both non-deuterated indene and a representative example, 1,1-dideuterioindene, in CDCl₃. The data for non-deuterated indene is based on typical literature values, while the data for 1,1-dideuterioindene is predicted based on established principles of NMR spectroscopy.

Table 1: 1H NMR Spectral Data (400 MHz, CDCl₃)

Position Indene 1,1-Dideuterioindene (Predicted)
δ (ppm) Multiplicity
H1~3.39t
H2~6.55dt
H3~6.88dt
H4, H7~7.47m
H5, H6~7.27m

Note: The multiplicity of H2 and H3 in 1,1-dideuterioindene simplifies from a doublet of triplets to a doublet due to the absence of coupling to the protons at position 1.

Table 2: 13C NMR Spectral Data (100 MHz, CDCl₃)

Position Indene 1,1-Dideuterioindene (Predicted)
δ (ppm) Multiplicity (Proton Decoupled)
C1~39.0s
C2~132.1s
C3~120.9s
C4~126.2s
C5~124.6s
C6~123.7s
C7~134.0s
C3a~144.9s
C7a~143.6s

Note: The signal for C1 in 1,1-dideuterioindene is expected to appear as a triplet in the proton-decoupled spectrum due to one-bond coupling with deuterium (I=1). A slight upfield isotope shift is also predicted. This signal will have significantly lower intensity due to the absence of the Nuclear Overhauser Effect (NOE) and longer relaxation times.

Experimental Protocols

Synthesis of 1,1-Dideuterioindene

This protocol is adapted from the general methodology for the synthesis of selectively deuterated indenes.[1] It involves the reduction of a suitable fulvene (B1219640) precursor with a deuterated reducing agent followed by an aqueous workup.

Materials:

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum deuteride (1.1 eq.) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 6,6-dimethylfulvene (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the stirred LiAlD₄ suspension over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by slowly adding deionized water at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,1-dideuterioindene.

  • Purify the product by column chromatography on silica (B1680970) gel using hexanes as the eluent.

NMR Sample Preparation

Materials:

  • Deuterated indene sample (5-20 mg)

  • High-quality 5 mm NMR tube

  • Deuterated chloroform (B151607) (CDCl₃) with 0.03% TMS

  • Pasteur pipette

  • Small plug of cotton or glass wool

  • Vial

Procedure:

  • Accurately weigh 5-20 mg of the purified deuterated indene into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Gently swirl the vial to ensure the sample is completely dissolved.

  • Place a small plug of cotton or glass wool into a Pasteur pipette and use it to filter the solution directly into the NMR tube. This removes any particulate matter that could degrade spectral quality.

  • Cap the NMR tube securely and label it clearly.

1H NMR Data Acquisition

Spectrometer Parameters (400 MHz):

  • Pulse Program: zg30 (standard 30-degree pulse)

  • Number of Scans (NS): 16-64 (adjust for concentration)

  • Relaxation Delay (D1): 1-2 seconds

  • Acquisition Time (AQ): ~4 seconds

  • Spectral Width (SW): ~16 ppm

  • Temperature: 298 K

Procedure:

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the CDCl₃ solvent.

  • Shim the magnetic field to achieve optimal resolution.

  • Acquire the 1H NMR spectrum using the parameters listed above.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integrate all signals and determine the coupling constants.

13C NMR Data Acquisition

Spectrometer Parameters (100 MHz):

  • Pulse Program: zgpg30 (proton-gated decoupling for quantitative measurements) or zgdc30 (for routine spectra).

  • Number of Scans (NS): 128 or higher to achieve adequate signal-to-noise, especially for the deuterated carbon.

  • Relaxation Delay (D1): 2-5 seconds (a longer delay is crucial for the quaternary and deuterated carbons).

  • Acquisition Time (AQ): ~1 second

  • Spectral Width (SW): ~220 ppm

  • Temperature: 298 K

Procedure:

  • Using the same sample, switch the spectrometer to the 13C nucleus frequency.

  • Acquire the 13C NMR spectrum using the parameters above. Using a pulse program with inverse-gated decoupling (like zgpg30) is recommended to suppress the NOE for more accurate integration, although it will require more scans.

  • Process the spectrum with Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the CDCl₃ solvent signal at 77.16 ppm.

Visualizations

The following diagrams illustrate the key workflows described in these application notes.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Fulvene 6,6-Dimethylfulvene Reaction Nucleophilic Attack Fulvene->Reaction LiAlD4 LiAlD₄ in Anhydrous Ether LiAlD4->Reaction Quench Quench with H₂O Reaction->Quench Intermediate Extract Extraction with Diethyl Ether Quench->Extract Dry Drying (MgSO₄) Extract->Dry Purify Column Chromatography Dry->Purify Product 1,1-Dideuterioindene Purify->Product

Caption: Synthetic workflow for 1,1-dideuterioindene.

NMR_Analysis_Workflow Start Deuterated Indene Sample Prep Sample Preparation (Dissolve in CDCl₃, Filter) Start->Prep Acquire_H1 1H NMR Acquisition (zg30, D1=2s, NS=64) Prep->Acquire_H1 Acquire_C13 13C NMR Acquisition (zgpg30, D1=5s, NS=1024+) Prep->Acquire_C13 Process_H1 1H Data Processing (FT, Phasing, Referencing) Acquire_H1->Process_H1 Analyze_H1 1H Spectral Analysis (δ, J, Integration) Process_H1->Analyze_H1 Report Final Data Reporting (Tables & Interpretation) Analyze_H1->Report Process_C13 13C Data Processing (FT, Phasing, Referencing) Acquire_C13->Process_C13 Analyze_C13 13C Spectral Analysis (δ, Multiplicity) Process_C13->Analyze_C13 Analyze_C13->Report

Caption: Workflow for NMR spectral analysis.

References

Troubleshooting & Optimization

Troubleshooting poor signal intensity for Indene-d3.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity with Indene-d3 in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium (B1214612) labels typically located?

This compound is a deuterated form of Indene, a polycyclic aromatic hydrocarbon with the chemical formula C₉H₈. In commercially available standards, the deuterium atoms are often placed on the aromatic ring, which are generally stable and less prone to isotopic exchange compared to positions on the five-membered ring, especially those adjacent to the double bond. The stability of the deuterium label is crucial for its use as an internal standard.

Q2: I am observing a weak or inconsistent signal for my this compound internal standard in my LC-MS/MS analysis. What are the common causes?

Poor signal intensity for a deuterated internal standard like this compound in LC-MS/MS can stem from several factors:

  • Matrix Effects: Ion suppression or enhancement from co-eluting matrix components is a primary cause of poor signal intensity and variability.[1]

  • Isotopic Instability (H/D Exchange): Although less likely with aromatic deuteration, exchange with protons from the solvent or matrix can occur under certain conditions, leading to a decreased signal for the deuterated molecule.[1][2]

  • Chromatographic Separation from Analyte: A slight difference in retention time between Indene and this compound (the deuterium isotope effect) can lead to differential ion suppression.[1]

  • Suboptimal Instrument Parameters: Incorrect settings for the ion source, collision energy, or other mass spectrometer parameters can significantly impact signal intensity.

  • Standard Quality and Concentration: The purity of the this compound standard may be low, or its concentration in the sample might be too low for detection.[1]

Q3: My GC-MS analysis of this compound shows a poor signal. What should I check first?

For GC-MS, initial troubleshooting should focus on:

  • Inlet and Liner: Ensure the GC inlet liner is clean and appropriate for your analysis. Active sites in a dirty liner can cause analyte degradation.

  • GC Parameters: Verify that the injector temperature, oven temperature program, and carrier gas flow rate are suitable for Indene.

  • Ion Source Cleanliness: A contaminated ion source is a frequent reason for a general decline in signal intensity for all compounds.[3]

  • MS Tune: Check the mass spectrometer tune to ensure optimal performance.

Q4: I'm performing an NMR analysis of my deuterated compound, and the signal is very weak. Why is this happening?

The inherent sensitivity of deuterium (²H) NMR is lower than that of proton (¹H) NMR due to the lower magnetogyric ratio of deuterium.[4] For compounds that are not highly enriched with deuterium, longer acquisition times may be necessary to achieve a good signal-to-noise ratio.[4] Other factors include low sample concentration and improper instrument setup.[4]

Troubleshooting Guides

Mass Spectrometry (LC-MS/MS & GC-MS)

This guide provides a systematic approach to diagnosing and resolving low signal intensity for this compound in mass spectrometry.

Step 1: Evaluate for Matrix Effects

  • Protocol: Perform a post-extraction spike experiment.

    • Set A (Neat Solution): Prepare a solution of this compound in a clean solvent (e.g., mobile phase) at the working concentration.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample. After extraction, spike the this compound into the extracted matrix at the same concentration as Set A.

    • Analysis: Analyze both sets of samples and compare the peak areas.

  • Interpretation of Results:

    • Peak Area (Set B) < Peak Area (Set A): Ion suppression is occurring.

    • Peak Area (Set B) > Peak Area (Set A): Ion enhancement is present.

    • Peak Area (Set B) ≈ Peak Area (Set A): Minimal matrix effect.

  • Solutions for Matrix Effects:

    • Optimize Chromatography: Adjust the gradient or change the column to separate this compound from interfering matrix components.[1]

    • Sample Dilution: Diluting the sample can reduce the concentration of matrix components.[1]

    • Improve Sample Cleanup: Employ a more rigorous sample preparation method (e.g., solid-phase extraction) to remove interferences.

Step 2: Check for Isotopic Instability (H/D Exchange)

  • Evaluation:

    • Label Position: Confirm that the deuterium labels are on the stable aromatic ring. Avoid highly acidic or basic conditions during sample preparation and analysis, which can promote exchange.[1]

    • Solvent Choice: Prepare stock solutions in aprotic solvents like acetonitrile. Minimize the time the standard is in aqueous or protic solutions.[1]

Step 3: Optimize Mass Spectrometer Parameters

A systematic optimization of MS parameters is crucial for maximizing the signal of both the analyte and the deuterated internal standard.

  • Experimental Protocol: Direct Infusion Analysis

    • Prepare a solution of this compound (and the non-deuterated analyte if available) in the initial mobile phase at a concentration that provides a reasonable signal (e.g., 100-1000 ng/mL).

    • Infuse the solution directly into the mass spectrometer at a low, constant flow rate (e.g., 5-10 µL/min).

    • Systematically optimize key parameters one at a time, such as spray voltage, gas temperatures and flows, and collision energy, while monitoring the signal intensity of the precursor and product ions.

  • Data Presentation: Typical Starting MS Parameters

ParameterTypical Range (ESI)Typical Range (APCI)Key Consideration
Ionization Mode Positive or NegativePositive or NegativeTest both modes for optimal signal.
Spray Voltage (kV) 3.0 - 5.02.0 - 4.0Optimize for stable spray and maximum signal.
Gas Temperature (°C) 250 - 400300 - 500Ensure efficient desolvation without thermal degradation.
Gas Flow (L/min) 8 - 155 - 10Higher flows can improve desolvation but may reduce sensitivity if too high.
Collision Energy (V) 10 - 4010 - 40Optimize for the specific precursor-to-product ion transition.

Note: These are general ranges and optimal values will vary by instrument and specific compound.

NMR Spectroscopy

Step 1: Sample Preparation

  • Concentration: For ²H NMR, a higher concentration (e.g., >20 mg in 0.6-0.7 mL of solvent) may be needed compared to ¹H NMR.

  • Solvent: Use a non-deuterated solvent if you are only observing the deuterium signal. If you need to lock the spectrometer, a deuterated solvent is still necessary.

Step 2: Instrument and Acquisition Parameters

  • Locking: If using a deuterated solvent, ensure a stable lock signal. A poor lock indicates poor magnetic field homogeneity, which will result in broad and weak signals.[4]

  • Shimming: Perform gradient shimming on the proton signal of the solvent for best results.[4]

  • Acquisition Time: Increase the number of scans to improve the signal-to-noise ratio. Due to the lower sensitivity of ²H, significantly more scans may be required compared to a ¹H experiment.

  • Pulse Width: Ensure the correct pulse width is calibrated for the deuterium channel.

Visual Troubleshooting Workflows

G Troubleshooting Poor Signal Intensity in Mass Spectrometry start Poor Signal for this compound matrix_effects Evaluate Matrix Effects (Post-Extraction Spike) start->matrix_effects suppression Ion Suppression Detected? matrix_effects->suppression optimize_chroma Optimize Chromatography (Gradient, Column) suppression->optimize_chroma Yes instrument_params Optimize MS Parameters (Source, CE) suppression->instrument_params No sample_prep Improve Sample Cleanup (SPE, LLE) optimize_chroma->sample_prep dilute_sample Dilute Sample sample_prep->dilute_sample end Signal Improved dilute_sample->end check_standard Check Standard Quality (Purity, Concentration) instrument_params->check_standard isotopic_stability Investigate Isotopic Stability (H/D Exchange) check_standard->isotopic_stability isotopic_stability->end

Caption: A logical workflow for troubleshooting poor MS signal.

G Troubleshooting Weak Signal in Deuterium NMR start Weak ²H NMR Signal sample_prep Check Sample Preparation start->sample_prep instrument_setup Verify Instrument Setup start->instrument_setup acquisition Optimize Acquisition start->acquisition concentration Increase Sample Concentration (>20mg) sample_prep->concentration solvent_choice Use Non-Deuterated Solvent (if no lock needed) sample_prep->solvent_choice end Signal-to-Noise Improved concentration->end lock_signal Ensure Stable Lock (if applicable) instrument_setup->lock_signal shimming Perform Gradient Shimming lock_signal->shimming shimming->end num_scans Increase Number of Scans acquisition->num_scans pulse_width Calibrate Pulse Width acquisition->pulse_width num_scans->end

Caption: A systematic approach to improving weak ²H NMR signals.

References

Technical Support Center: Addressing Matrix Effects with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on utilizing deuterated internal standards to overcome matrix effects in LC-MS/MS analysis. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact LC-MS/MS results?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix. This interference can lead to either a decrease in signal intensity, known as ion suppression, or an increase in signal, referred to as ion enhancement. These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method. Common culprits in complex biological matrices include salts, lipids, and proteins.

Q2: How do deuterated internal standards compensate for matrix effects?

A2: Deuterated internal standards (d-IS), a type of stable isotope-labeled internal standard (SIL-IS), are considered the gold standard for correcting matrix effects. Because they are chemically almost identical to the analyte, they typically co-elute and experience similar degrees of ion suppression or enhancement in the mass spectrometer's ion source. By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.

Q3: What are the critical factors to consider when selecting a deuterated internal standard?

A3: Several factors are crucial for selecting an appropriate d-IS:

  • Isotopic Purity: The standard should possess a high degree of deuteration to minimize signal overlap with the native analyte.

  • Position of Deuterium Labels: Deuterium atoms must be located in stable, non-exchangeable positions within the molecule to prevent their loss during sample preparation and analysis. Labeling on heteroatoms like -OH, -NH, or -SH should

Preventing H/D back-exchange for Indene-d3 in protic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Indene-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the risk of H/D back-exchange when working with this compound in protic solvents.

Frequently Asked Questions (FAQs)

Q1: What is H/D back-exchange and why is it a concern for this compound?

A1: H/D back-exchange is the unintentional replacement of deuterium (B1214612) atoms on a labeled compound with hydrogen atoms from the surrounding environment.[1] For this compound, the deuterium atoms at the allylic positions (positions 1 and 3) are susceptible to exchange with protons from protic solvents like water or methanol (B129727). This exchange is a concern because it can compromise the isotopic purity of the compound, leading to inaccurate results in applications such as metabolic studies, kinetic isotope effect investigations, and quantitative mass spectrometry.[1]

Q2: What experimental conditions promote H/D back-exchange in this compound?

A2: The primary drivers for H/D back-exchange for protons in positions similar to those in indene (B144670) are acidic and basic conditions, the presence of protic solvents, and elevated temperatures.[1]

  • Protic Solvents: Solvents with exchangeable protons, such as water (H₂O), methanol (CH₃OH), and ethanol (B145695) (C₂H₅OH), are direct sources of protons that can replace the deuterium atoms.[1]

  • Acidic Conditions: Acid catalysis can facilitate the exchange of the allylic deuterons.

  • Basic Conditions: Basic conditions can also significantly accelerate back-exchange by promoting the formation of an indenyl anion intermediate, which can then be protonated by the solvent.

  • Elevated Temperatures: Higher temperatures increase the rate of all chemical reactions, including the H/D back-exchange process.[1]

Q3: How can I store this compound to maintain its isotopic purity?

A3: To maintain the isotopic purity of this compound, it should be stored under conditions that minimize exposure to moisture and protic solvents. For solids, storage at -20°C or below in a desiccator is recommended. If dissolved, use a high-purity aprotic solvent such as acetonitrile, tetrahydrofuran (B95107) (THF), or toluene. Solutions should be stored in tightly sealed vials, preferably under an inert atmosphere (e.g., argon or nitrogen), and refrigerated.

Q4: Can I use this compound in reactions involving protic solvents?

A4: While it is highly recommended to use aprotic solvents, some experimental protocols may necessitate the use of protic solvents. In such cases, it is crucial to minimize the exposure time and temperature. If possible, conduct the reaction at low temperatures (e.g., 0°C or below). Furthermore, it is advisable to perform a preliminary stability study under your specific experimental conditions to quantify the extent of back-exchange before proceeding with critical experiments.

Troubleshooting Guides

Problem: Loss of Deuterium Label Detected After Experiment

If you observe a decrease in the isotopic purity of your this compound after an experiment, as determined by mass spectrometry or NMR, use the following guide to troubleshoot the potential causes.

Step 1: Analyze Your Experimental Conditions

  • Solvent: Were protic solvents (e.g., water, methanol, ethanol) used at any stage (reaction, workup, or purification)?

    • Solution: If so, this is the most likely source of protons. Whenever possible, switch to dry, aprotic solvents (e.g., THF, diethyl ether, toluene, dichloromethane).

  • pH of Aqueous Solutions: Was the this compound exposed to acidic (pH < 6) or basic (pH > 8) aqueous solutions during workup?

    • Solution: Both acidic and basic conditions can catalyze back-exchange. If an aqueous wash is unavoidable, use neutral, deionized water or a buffered solution (e.g., phosphate (B84403) buffer at pH 7). Consider using deuterated water (D₂O) for washes if the cost is permissible.

  • Temperature: Was the experiment conducted at elevated temperatures?

    • Solution: Lowering the reaction and workup temperature can significantly reduce the rate of back-exchange. Perform extractions and washes with ice-cold solutions.

  • Reaction Time: Was the exposure to potentially problematic conditions longer than necessary?

    • Solution: Monitor your reaction closely and proceed with workup as soon as it is complete. Minimize the time the deuterated compound is in contact with protic or non-neutral solutions.

Step 2: Review Your Workup and Purification Procedure

  • Aqueous Workup: Standard aqueous workups are a major risk for H/D back-exchange.

    • Solution: Opt for an anhydrous workup. This involves quenching the reaction with a non-protic reagent and removing salts by filtration. If an aqueous wash is absolutely necessary, follow the "Protocol for Minimized H/D Back-Exchange During Aqueous Workup" below.

  • Chromatography: Was a protic solvent (e.g., methanol) used as an eluent in column chromatography?

    • Solution: Use aprotic solvent systems for purification (e.g., hexane/ethyl acetate, dichloromethane/hexanes). If a polar modifier is needed, consider using a less protic solvent like isopropanol (B130326) in minimal amounts, or switch to a different stationary phase that allows for aprotic elution.

Data Presentation

The following table provides a qualitative summary of the expected stability of the deuterium label on this compound under various conditions. The exact rate of exchange will depend on specific parameters such as temperature, concentration, and the presence of other reagents.

Condition Solvent Temperature Expected Deuterium Retention Comments
Ideal Anhydrous Aprotic (e.g., THF, Toluene)Room Temperature>99%Minimal risk of back-exchange. Ensure solvents are truly anhydrous.
Good Anhydrous Aprotic with mild, non-protic base0°C - Room Temp95-99%Aprotic conditions limit the source of protons for exchange.
Moderate Protic (e.g., Methanol, Ethanol)0°C80-95%Back-exchange is likely but can be minimized at low temperatures and short exposure times.
Poor Aqueous (Neutral pH)Room Temperature<80%Significant back-exchange is expected.
Very Poor Aqueous (Acidic or Basic pH)Room Temperature or Elevated<50%Conditions actively catalyze H/D back-exchange.

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Stock Solutions

This protocol describes the best practices for handling and preparing stock solutions of this compound to prevent premature H/D back-exchange.

Materials:

  • This compound

  • Anhydrous aprotic solvent (e.g., acetonitrile, THF, toluene)

  • Inert gas (Argon or Nitrogen)

  • Dry glassware (oven-dried or flame-dried)

  • Syringes and needles

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware (e.g., vials, flasks) in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

  • Inert Atmosphere: Conduct all manipulations under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line).

  • Solvent Transfer: Use a dry syringe to transfer the desired volume of anhydrous aprotic solvent into the storage vial.

  • Dissolution: Add the this compound to the solvent and gently agitate until fully dissolved.

  • Storage: Tightly seal the vial with a septum cap and wrap with Parafilm. Store at -20°C or below, protected from light.

Protocol 2: Minimized H/D Back-Exchange During Aqueous Workup

If an aqueous workup is unavoidable, this protocol aims to minimize the extent of deuterium loss.

Materials:

  • Reaction mixture containing this compound in an organic solvent

  • Ice-cold deionized water (or D₂O for best results)

  • Ice-cold brine (saturated NaCl solution)

  • Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)

  • Separatory funnel

Procedure:

  • Cooling: Once the reaction is complete, immediately cool the reaction mixture to 0°C in an ice bath.

  • Quenching (if applicable): If the reaction needs to be quenched, do so with an ice-cold, neutral aqueous solution.

  • Extraction: Transfer the cold reaction mixture to a separatory funnel. Add an equal volume of ice-cold deionized water.

  • Rapid Washing: Shake the separatory funnel gently but quickly (for ~15-30 seconds). Allow the layers to separate rapidly.

  • Separation: Drain the organic layer.

  • Brine Wash: Wash the organic layer with an equal volume of ice-cold brine to aid in the removal of water.

  • Drying: Immediately dry the separated organic layer over a generous amount of anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Stir for at least 15 minutes.

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature.

Protocol 3: Quantification of Deuterium Loss by ¹H NMR

This protocol allows for the quantification of H/D back-exchange by comparing the integration of the allylic proton signals to a stable internal standard.

Materials:

  • This compound sample (post-experiment)

  • Deuterated NMR solvent (e.g., CDCl₃)

  • Internal standard with a known concentration and a signal in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube.

  • Dissolution: Add the deuterated NMR solvent to the NMR tube and dissolve the sample completely.

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation and accurate integration.

  • Data Analysis:

    • Integrate the signal from the internal standard and set its value to the corresponding number of protons.

    • Integrate the signals corresponding to the allylic protons of indene (around 3.3 ppm).

    • The percentage of deuterium retention can be calculated based on the expected and observed integration values of the allylic protons relative to the internal standard.

Visualizations

H_D_Back_Exchange_Mechanism cluster_base Base-Catalyzed Exchange cluster_acid Acid-Catalyzed Exchange Indene_d3_base This compound Indenyl_anion Indenyl-d2 Anion Indene_d3_base->Indenyl_anion - D+ (abstracted by base) Indene_h1d2 Indene-h1d2 Indenyl_anion->Indene_h1d2 + H+ (from protic solvent) Indene_d3_acid This compound Intermediate_acid Protonated/Deuterated Intermediate Indene_d3_acid->Intermediate_acid + H+ Indene_h1d2_acid Indene-h1d2 Intermediate_acid->Indene_h1d2_acid - D+

Caption: Mechanisms of H/D back-exchange for this compound under basic and acidic conditions.

Troubleshooting_Workflow Start Deuterium Loss Detected CheckSolvent Protic Solvent Used? Start->CheckSolvent CheckpH Acidic or Basic Workup? CheckSolvent->CheckpH No SolventYes Switch to Aprotic Solvent CheckSolvent->SolventYes Yes CheckTemp Elevated Temperature? CheckpH->CheckTemp No pHYes Use Neutral pH / Anhydrous Workup CheckpH->pHYes Yes CheckTime Long Exposure Time? CheckTemp->CheckTime No TempYes Lower Reaction/Workup Temperature CheckTemp->TempYes Yes TimeYes Minimize Exposure Time CheckTime->TimeYes Yes End Re-evaluate Experiment CheckTime->End No SolventYes->End pHYes->End TempYes->End TimeYes->End

Caption: Troubleshooting workflow for identifying the cause of deuterium loss in this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Reaction Perform Reaction in Anhydrous Aprotic Solvent at Low Temperature WorkupChoice Aqueous Workup Unavoidable? Reaction->WorkupChoice AnhydrousWorkup Anhydrous Workup: Quench with non-protic reagent, filter salts WorkupChoice->AnhydrousWorkup No AqueousWorkup Aqueous Workup: Use ice-cold neutral D₂O/H₂O, minimize time WorkupChoice->AqueousWorkup Yes Dry Dry Organic Layer Thoroughly (Na₂SO₄) AnhydrousWorkup->Dry AqueousWorkup->Dry Concentrate Concentrate under reduced pressure at low temp Dry->Concentrate Purify Purify via Chromatography (aprotic eluent) Concentrate->Purify Analyze Analyze by NMR/MS for Deuterium Retention Purify->Analyze

Caption: Recommended experimental workflow to minimize H/D back-exchange for this compound.

References

Navigating Indene-d3 Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of Indene-d3. This compound, a deuterated analog of indene (B144670), is often utilized as an internal standard in quantitative analytical studies. Accurate and reliable analysis is paramount, and this guide aims to equip researchers with the knowledge to identify and resolve potential sources of contamination and other analytical issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of chemical contamination in this compound analysis?

A1: Contamination in this compound analysis can originate from several sources, primarily related to its synthesis and handling. Since indene is commercially derived from coal tar, this compound may contain impurities from this source.[1][2] Common contaminants include:

  • Other Polycyclic Aromatic Hydrocarbons (PAHs): Coal tar is a complex mixture of PAHs, and trace amounts of other PAHs can be present in the indene fraction used for deuteration.[2][3]

  • Coal Tar Distillate Impurities: Besides other PAHs, coal tar distillates can contain a variety of other organic compounds that may co-purify with indene. These can include benzonitrile, indane, alkylbenzenes, phenols, pyridines, and anilines.[1]

  • Unlabeled Indene: The deuteration reaction may not be 100% complete, leading to the presence of residual unlabeled indene in the this compound standard. This is a critical issue as it can artificially inflate the analyte signal.

  • Solvents and Reagents: Impurities in solvents, reagents, and from labware (e.g., plasticizers) can be introduced during sample preparation and analysis.

Q2: My this compound internal standard signal is showing variability or loss of deuterium (B1214612). What could be the cause?

A2: Variability in the internal standard signal, including the loss of deuterium labels (isotopic exchange), is a known issue with deuterated standards.[4] Several factors can contribute to this:

  • Isotopic Exchange: Deuterium atoms can exchange with protons from the surrounding environment, particularly under certain conditions. This "back-exchange" can be facilitated by:

    • Protic Solvents: Solvents like water and methanol (B129727) can donate protons.

    • pH: Acidic or basic conditions can catalyze the exchange.[1][4]

    • Temperature: Higher temperatures can increase the rate of exchange.[2]

  • Degradation: Indene and its deuterated analog can be susceptible to degradation, especially when exposed to light, air (oxidation), or extreme temperatures. Forced degradation studies are often performed to identify potential degradation products.[5][6][7][8][9]

Q3: What are "matrix effects" and how can they impact my this compound analysis?

A3: Matrix effects refer to the alteration of the ionization efficiency of the analyte and internal standard by co-eluting compounds from the sample matrix (e.g., plasma, soil extract). This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Given that indene is a polycyclic aromatic hydrocarbon, matrix effects are a significant consideration in its analysis. Proper sample preparation and chromatographic separation are crucial to minimize these effects.

Troubleshooting Guides

Guide 1: Investigating Chemical Purity and Contamination

This guide provides a systematic approach to identifying and mitigating chemical contamination in your this compound analysis.

Problem Potential Cause Recommended Action
Unexpected peaks in chromatogram of this compound standard Presence of impurities from synthesis (e.g., other PAHs, benzonitrile).[1][2]1. Review Certificate of Analysis (CoA): Check the CoA of your this compound standard for information on purity and identified impurities. 2. High-Resolution Mass Spectrometry: If available, use high-resolution MS to obtain accurate mass data for the unknown peaks to aid in their identification. 3. GC-MS or LC-MS/MS Analysis: Run the standard using a high-resolution gas or liquid chromatography method to separate and identify the impurities.
Signal corresponding to unlabeled indene in this compound standard Incomplete deuteration of the starting material.1. Assess Contribution: Prepare a blank sample spiked only with the this compound standard and monitor the mass transition for unlabeled indene. The response should be minimal. 2. Source a Higher Purity Standard: If the unlabeled content is significant, consider obtaining a new batch or a standard from a different supplier with a higher degree of deuteration.
Presence of ubiquitous contaminants (e.g., phthalates) Contamination from labware, solvents, or the analytical system.1. Solvent Blanks: Inject solvent blanks to identify contaminants originating from the mobile phase or system. 2. Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of high purity (e.g., LC-MS grade). 3. Clean Glassware: Thoroughly clean all glassware and use labware made of inert materials.
Guide 2: Addressing Isotopic Exchange and Degradation

This guide focuses on troubleshooting issues related to the stability of the this compound internal standard.

Problem Potential Cause Recommended Action
Decreasing this compound signal over time in prepared samples Isotopic exchange with protic solvents or degradation.[2][4]1. Solvent Selection: If possible, use aprotic solvents for sample preparation and storage. Minimize the time samples are in protic solvents. 2. Control pH: Maintain a neutral or slightly acidic pH (around 2.5-3) to minimize isotopic exchange.[1] 3. Temperature Control: Keep samples and standards refrigerated or frozen and protected from light.[2]
Appearance of a peak for unlabeled indene that grows over time Isotopic back-exchange is occurring.1. Time-Course Experiment: Analyze samples at different time points after preparation to monitor the rate of exchange. 2. Optimize Analytical Conditions: Minimize the time from sample preparation to analysis. Use a cooled autosampler.
Presence of unexpected degradation products Oxidative or photolytic degradation of this compound.[5][6][7][8][9]1. Protect from Light and Air: Store standards and samples in amber vials and minimize exposure to air. Consider using an antioxidant if compatible with the analysis. 2. Stability-Indicating Method: Develop or use a chromatographic method that can separate the parent compound from its potential degradation products.

Experimental Protocols

Protocol 1: General GC-MS Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS). Optimization will likely be required for specific instruments and matrices.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), is typically used for PAH analysis. Dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness are common.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Inlet: Splitless injection is often used for trace analysis.

    • Inlet Temperature: 250-280 °C.

  • Oven Temperature Program:

    • Initial Temperature: 50-70 °C, hold for 1-2 minutes.

    • Ramp: 10-25 °C/min to 280-300 °C.

    • Final Hold: 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

      • This compound Ions: Monitor appropriate ions for this compound (the molecular ion and characteristic fragment ions). The exact m/z values will depend on the specific deuteration pattern.

      • Unlabeled Indene Ions: Monitor m/z 115 and 116 for unlabeled indene.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Protocol 2: General LC-MS/MS Method for this compound Analysis

This protocol provides a general framework for developing an LC-MS/MS method for this compound, which is particularly useful for analysis in complex biological matrices.

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Column: A C18 reversed-phase column is commonly used for PAH analysis.

  • Mobile Phase:

    • A: Water with a modifier (e.g., 0.1% formic acid or ammonium (B1175870) formate).

    • B: Acetonitrile or methanol with a modifier.

  • Gradient: A gradient elution from a lower to a higher percentage of organic solvent (B) is typically employed to separate analytes with varying polarities.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

  • Mass Spectrometer:

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), depending on the analyte and matrix. APCI is often preferred for less polar compounds like PAHs.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

      • MRM Transitions: Optimize precursor-to-product ion transitions for both this compound and unlabeled indene.

Logical Workflow for Troubleshooting Contamination

The following diagram illustrates a logical workflow for identifying and resolving contamination issues in this compound analysis.

Contamination_Troubleshooting Troubleshooting Workflow for this compound Contamination start Start: Unexpected Peak or Signal Variation check_coa Review Certificate of Analysis (CoA) of this compound Standard start->check_coa run_blank Analyze Solvent and System Blanks start->run_blank analyze_standard Analyze Neat this compound Standard start->analyze_standard source_contamination Determine Source of Contamination check_coa->source_contamination run_blank->source_contamination identify_impurity Identify Impurity using High-Resolution MS or Spectral Library analyze_standard->identify_impurity identify_impurity->source_contamination system_contamination System/Solvent Contamination source_contamination->system_contamination Contamination in Blanks standard_impurity This compound Standard Impurity source_contamination->standard_impurity Contamination only in Standard clean_system Clean System, Use High-Purity Solvents system_contamination->clean_system new_standard Source New, Higher Purity Standard standard_impurity->new_standard reanalyze Re-analyze Samples clean_system->reanalyze new_standard->reanalyze end End: Problem Resolved reanalyze->end

Caption: Troubleshooting Workflow for this compound Contamination.

References

Mass accuracy and calibration issues in Indene-d3 measurement.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Indene-d3 mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to mass accuracy and calibration when using this compound as an internal standard.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance to resolve specific issues you may encounter during your experiments.

Category 1: Core Concepts in Mass Accuracy & Calibration

Q1: What is mass accuracy and why is it critical for deuterated standards like this compound?

A: Mass accuracy is the measure of how closely the experimentally measured mass-to-charge ratio (m/z) of an ion matches its theoretical, or exact, m/z. It is typically expressed in parts per million (ppm). For deuterated internal standards like this compound, high mass accuracy is crucial for:

  • Unambiguous Identification: It confirms that the signal being measured is indeed from this compound and not from an isobaric (same nominal mass) interference.

  • Data Quality: Accurate mass measurements provide a higher degree of confidence in the qualitative and quantitative results of an assay.[1][2]

  • Formula Confirmation: High-resolution mass spectrometry with high mass accuracy can be used to verify the predicted molecular formula of a compound.[3]

Q2: What is the difference between external and internal calibration?

A: Both are methods to ensure the m/z scale of the mass spectrometer is accurate.[1]

  • External Calibration: A calibration standard is analyzed before the experimental samples. The instrument software uses this data to create a calibration curve that is applied to all subsequent measurements.[1] This method relies on the instrument's stability over time.[1]

  • Internal Calibration (or Internal Standard): A known compound (calibrant or internal standard, like this compound) is added directly to and analyzed simultaneously with the sample. This allows for real-time correction of mass deviations, compensating for fluctuations during the analytical run.[2][3] Stable isotope-labeled internal standards are ideal as they have nearly identical chemical and physical properties to the analyte.[4][5][6]

Q3: What are the acceptable mass accuracy ranges for high-resolution mass spectrometry?

A: The acceptable mass error depends on the instrument type and the application. However, for modern high-resolution instruments like Time-of-Flight (TOF) and Orbitrap systems, a certain level of accuracy is expected.

Instrument TypeTypical Mass Accuracy (ppm)General Application
Time-of-Flight (TOF)< 5 ppmRoutine accurate mass measurement, qualitative and quantitative analysis.[3][7]
Orbitrap< 2-5 ppmHigh-confidence formula determination, proteomics, metabolomics.[8]
Quadrupole+/- 0.2 Da (~400 ppm at 500 Da)Generally used for nominal mass measurements, not accurate mass.[7][9]

Note: Achieving these accuracies often depends on proper and frequent calibration.

Category 2: Troubleshooting Common Mass Accuracy & Calibration Issues

Q4: My measured mass for this compound is consistently high or low across all samples. What is the likely cause?

A: A consistent, systematic mass error points directly to a calibration issue.

Troubleshooting Steps:

  • Recalibrate the Instrument: The most immediate step is to perform a fresh external calibration using a certified calibration standard. Ensure the calibrant solution is fresh and prepared correctly.[10]

  • Check Calibration Range: The calibration should cover the complete range of analyte masses. Extrapolating the calibration range can lead to poor results.[1]

  • Verify Calibrant Purity: Ensure the calibration standards are pure and free from contaminants.[10]

  • Review Calibration Report: Examine the results of the calibration. A high root mean square (RMS) error can indicate a poor calibration.[11]

Q5: The mass accuracy for this compound is drifting during a long analytical run. What should I do?

A: Mass drift over time is a common issue, especially in long sequences, and can be caused by environmental or instrumental instability.[12][13]

Troubleshooting Steps:

  • Monitor Laboratory Conditions: Ensure the laboratory temperature and humidity are stable. Fluctuations can affect the electronics and physical components (e.g., flight tube) of the mass spectrometer.[10][12]

  • Use an Internal Standard/Lock Mass: This is the primary solution for correcting drift. Using this compound as an internal standard allows the software to correct for mass shifts in real-time for each sample. If your instrument has a lock mass function, ensure it is enabled and using a stable, background ion for correction.

  • Perform Regular Instrument Maintenance: Signal drift can be caused by a dirty ion source or optics.[13] Regular cleaning and maintenance can improve stability.[10]

  • Check for LC Leaks: In LC-MS systems, even small leaks in the liquid chromatography system can cause changes in retention times and affect instrument stability over a long run.[14]

Q6: My mass accuracy is poor, but my instrument was recently calibrated. What else could be wrong?

A: If the calibration is confirmed to be good, other factors can degrade mass accuracy.

Troubleshooting Steps:

  • Check Signal Intensity: Very low or excessively high ion intensity can negatively impact mass measurement accuracy.[12] For this compound, ensure its concentration is appropriate to provide a strong, but not saturating, signal.[15] Detector saturation can be a cause of poor accuracy.[11]

  • Investigate Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, potentially affecting the measured mass.[16] Using a stable isotope-labeled internal standard like this compound helps mitigate this, but severe matrix effects can still be a problem.[17]

  • Assess Peak Shape & Resolution: Poorly resolved or asymmetric peaks can lead to inaccurate centroiding by the software, resulting in mass errors. Ensure chromatographic conditions are optimized for good peak shape.

  • Rule out H/D Back-Exchange: While less common for aromatic deuterium, ensure that the experimental conditions (e.g., extreme pH) are not causing a hydrogen/deuterium back-exchange, which would alter the mass of the standard.[18]

Experimental Protocols

Protocol 1: Performing an External Mass Calibration (General Guide)

This protocol provides a general workflow. Always refer to your specific instrument's operating manual for detailed instructions.

Objective: To calibrate the m/z axis of the mass spectrometer using a known reference compound.

Methodology:

  • Prepare Calibrant Solution: Prepare a fresh solution of the manufacturer-provided calibration standard at the recommended concentration. Contaminated or old standards can lead to poor calibration.[10]

  • Set Up the Instrument: Place the instrument in the correct mode for calibration. This usually involves infusing the calibrant solution directly into the source at a stable flow rate.

  • Acquire Calibration Data: Start the acquisition. The instrument will collect mass spectra of the calibrant ions for a specified period to obtain a stable signal and high-quality data.

  • Apply Calibration Model: The instrument software will identify the known peaks from the calibrant, match them to their theoretical exact masses, and generate a new calibration file.

  • Verify Calibration: After calibration, run a performance verification check. Analyze the calibrant solution as if it were a sample and confirm that the measured masses are within the acceptable tolerance (e.g., < 5 ppm). Document this verification.[10]

Protocol 2: Using this compound as an Internal Standard for Mass Accuracy

Objective: To use this compound to correct for mass deviations in individual samples during an analytical run.

Methodology:

  • Sample Preparation: Spike a known and consistent concentration of this compound into every standard, quality control, and unknown sample.[5][6] The concentration should be optimized to provide a clear, stable signal without causing detector saturation.[15]

  • Method Setup: In your instrument's data processing method, define the exact mass of the this compound ion you will be monitoring.

  • Enable Internal Standard Correction: Configure the software to use the measured mass of this compound as a reference (or lock mass) to correct the m/z axis for the entire chromatogram or spectrum.

  • Data Review: During data analysis, verify that the mass error for this compound itself is low (ideally < 1-2 ppm) after the correction is applied. This confirms the correction was successful. Also, monitor the intensity of the this compound peak across all samples; a significant drop in intensity could indicate a matrix effect or other issues.[19]

Visual Guides

TroubleshootingWorkflow cluster_consistent Troubleshooting Consistent Error cluster_drifting Troubleshooting Drifting Error start Poor Mass Accuracy for this compound Detected q_drift Is the error consistent or drifting over time? start->q_drift consistent_error Consistent Mass Error q_drift->consistent_error Consistent drifting_error Drifting Mass Error q_drift->drifting_error Drifting recalibrate Perform External Mass Calibration check_cal_report Check Calibration Report (e.g., RMS error) recalibrate->check_cal_report q_cal_ok Is Calibration Successful? check_cal_report->q_cal_ok check_intensity Check Signal Intensity (Avoid Saturation/Low Counts) q_cal_ok->check_intensity No / Still Poor resolved Issue Resolved q_cal_ok->resolved Yes use_internal_std Enable Internal Standard Correction (Lock Mass) check_environment Check Lab Temperature & Humidity Stability use_internal_std->check_environment check_lc Inspect for LC Leaks (if applicable) check_environment->check_lc check_lc->resolved check_matrix Investigate Matrix Effects & Peak Shape check_intensity->check_matrix contact_support Contact Instrument Vendor Support check_matrix->contact_support

Caption: Troubleshooting workflow for mass accuracy issues.

CalibrationConcepts cluster_external External Calibration cluster_internal Internal Calibration / Internal Standard ext_cal 1. Analyze Calibrant (e.g., Tuning Mix) ext_curve 2. Generate Global Calibration Curve ext_cal->ext_curve ext_sample 3. Analyze Samples (Calibration is static) ext_curve->ext_sample int_prep 1. Spike this compound into Sample int_inject 2. Co-inject Sample + this compound int_prep->int_inject int_correct 3. Real-time Mass Correction for Each Run int_inject->int_correct title Conceptual Difference: External vs. Internal Calibration

Caption: External vs. Internal mass calibration concepts.

References

Dealing with Indene-d3 degradation during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indene-d3. The following information is designed to help you mitigate degradation during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a concern?

This compound is a deuterated form of indene (B144670), an aromatic hydrocarbon. Like its non-deuterated counterpart, this compound is susceptible to degradation, primarily through oxidation and polymerization, especially when exposed to air, light, and heat.[1][2][3] Degradation can lead to inaccurate quantification and the formation of impurities that may interfere with your analysis. The deuterium (B1214612) labeling in this compound is often utilized in quantitative studies (e.g., as an internal standard in mass spectrometry), making its stability crucial for accurate results.

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound are expected to be the same as for indene:

  • Oxidation: In the presence of oxygen, indene can form polymeric peroxides and other oxygenated products.[4][5] This process can be initiated by light and heat.

  • Polymerization: Indene readily polymerizes, a reaction that can be initiated by heat, light, or the presence of acid catalysts.[1][6][7]

Q3: How does deuteration affect the stability of this compound compared to Indene?

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the C-D bond is stronger than the C-H bond. This can result in a slower reaction rate for reactions involving the cleavage of this bond. While this might suggest that this compound could be slightly more resistant to certain degradation reactions compared to indene, it does not render the molecule immune to degradation. The fundamental degradation pathways of oxidation and polymerization will still occur.

Q4: What are the ideal storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C.[1][2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by using amber vials or storing in the dark.[1][2]

  • Purity: Ensure the absence of acidic impurities that can catalyze polymerization.

Troubleshooting Guide

Problem: Low or no this compound signal in my analysis.

Possible CauseRecommended Action
Degradation during sample preparation Prepare samples immediately before analysis. Minimize exposure to air and light. Work on a cold block if possible.
Degradation in the autosampler Use a cooled autosampler (e.g., 4°C). Prepare smaller batches of samples to reduce residence time in the autosampler.
Inappropriate solvent Use high-purity, degassed, non-polar or weakly polar organic solvents. Avoid acidic solvents.
Adsorption to sample vials/septa Use silanized glass vials and inert septa.

Problem: High variability in this compound signal between replicate injections.

Possible CauseRecommended Action
Inconsistent sample preparation time Standardize the time between sample preparation and injection for all samples.
Ongoing degradation in prepared samples Prepare a fresh set of calibration standards and quality control samples for each analytical run.
Autosampler issues Ensure proper vial capping and check for any leaks. Verify the injection volume accuracy.

Problem: Presence of unexpected peaks in the chromatogram.

Possible CauseRecommended Action
Formation of oxidation products Purge solvents with an inert gas before use. Handle samples under an inert atmosphere.
Formation of polymers Ensure solvents and reagents are free from acidic contaminants. Avoid high temperatures during sample preparation.
Solvent impurities Use high-purity, GC-MS grade solvents. Run a solvent blank to identify any background peaks.

Data Presentation

Table 1: Summary of this compound Stability Under Various Conditions

ConditionExpected StabilityPrimary Degradation PathwayMitigation Strategy
Exposure to Air (Oxygen) LowOxidationHandle under an inert atmosphere (e.g., N₂, Ar). Use degassed solvents.
Exposure to Light LowPolymerization, Photo-oxidationStore in amber vials or in the dark.
Elevated Temperature LowPolymerization, OxidationStore at 2-8°C. Avoid excessive heating during sample preparation.
Acidic Conditions LowPolymerizationUse neutral, high-purity solvents. Avoid acidic additives.
Inert Organic Solvents (e.g., Hexane (B92381), Toluene) High-Use as the primary solvent for sample preparation and storage.

Experimental Protocols

Protocol 1: Sample Preparation for Quantitative GC-MS Analysis of this compound

This protocol is designed to minimize the degradation of this compound during sample preparation for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • This compound standard

  • High-purity, degassed non-polar solvent (e.g., hexane or toluene)

  • Silanized amber glass vials with PTFE-lined septa

  • Micropipettes

  • Vortex mixer

  • Cooled autosampler (recommended)

Procedure:

  • Preparation of Stock Solution:

    • Allow the this compound standard to equilibrate to room temperature before opening to prevent condensation.

    • Under an inert atmosphere (e.g., in a glove box or using a gentle stream of nitrogen), accurately weigh a precise amount of this compound.

    • Dissolve the weighed this compound in the chosen degassed solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

    • Store the stock solution at 2-8°C in a tightly sealed amber vial.

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Prepare a series of calibration standards by serially diluting the stock solution with the same degassed solvent to achieve the desired concentration range.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

    • Prepare all solutions in amber glass vials.

  • Sample Preparation:

    • If your sample is a solid, dissolve a known amount in the chosen solvent. If it is a liquid, perform a suitable dilution.

    • If using this compound as an internal standard, spike the samples, calibration standards, and QC samples with a consistent amount of the this compound solution.

    • Vortex each vial gently to ensure homogeneity.

  • GC-MS Analysis:

    • Transfer the vials to a cooled autosampler (set to 4°C) immediately after preparation.

    • Analyze the samples as soon as possible to minimize the risk of degradation.

Protocol 2: Recommended GC-MS Parameters for this compound Analysis

These are general starting parameters and may require optimization for your specific instrument and application.

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless (for trace analysis) or split

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: 10°C/min to 200°C

      • Ramp: 20°C/min to 300°C, hold for 5 minutes

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity. Monitor characteristic ions for this compound (the specific m/z values will depend on the deuteration pattern) and any internal standards. A full scan mode can be used for initial method development and to identify potential degradation products.

Mandatory Visualizations

Indene_d3 This compound Polymeric_Peroxides Polymeric Peroxides & Other Oxygenated Products Indene_d3->Polymeric_Peroxides Oxidation Polymerization_Products Polythis compound Indene_d3->Polymerization_Products Polymerization Oxygen Oxygen (Air) Oxygen->Polymeric_Peroxides Light_Heat_Acid Light / Heat / Acid Catalyst Light_Heat_Acid->Polymerization_Products

Caption: Primary degradation pathways of this compound.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Start: This compound Standard/Sample dissolve Dissolve/Dilute in Degassed Non-Polar Solvent (e.g., Hexane) start->dissolve spike Spike with Internal Standard (if applicable) dissolve->spike vortex Vortex Gently spike->vortex transfer Transfer to Amber Vial vortex->transfer autosampler Place in Cooled Autosampler (4°C) transfer->autosampler inject Inject into GC-MS autosampler->inject acquire Data Acquisition inject->acquire process Data Processing acquire->process end end process->end End: Quantitative Results

Caption: Recommended workflow for this compound sample preparation.

start Low or Inconsistent This compound Signal? check_prep Review Sample Preparation Procedure start->check_prep Yes check_instrument Investigate GC-MS System Performance start->check_instrument No, signal is stable q1 q1 check_prep->q1 Any exposure to air or light? check_storage Check Storage Conditions of Standard q3 q3 check_instrument->q3 Is the autosampler cooled? a1 Prepare samples under inert atmosphere and in amber vials. q1->a1 Yes q2 Are solvents appropriate? q1->q2 No a2 Use high-purity, degassed, non-polar solvents. q2->a2 No a3 Proceed to check instrument performance. q2->a3 Yes a3->check_instrument a4 Set autosampler to 4°C. q3->a4 No q4 Has the inlet liner been checked? q3->q4 Yes a5 Inspect and replace the inlet liner if necessary. q4->a5 No a6 Consult instrument service engineer. q4->a6 Yes

Caption: Troubleshooting decision tree for this compound analysis.

References

Validation & Comparative

Assessing Accuracy and Precision in Analytical Chemistry with an Indene-d3 Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analytical chemistry, particularly within the demanding fields of research and drug development, the pursuit of accuracy and precision is paramount. The choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of the performance of Indene-d3, a deuterated stable isotope-labeled internal standard, against other alternatives, supported by established analytical principles and representative experimental data.

Stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the "gold standard" in mass spectrometry-based quantification.[1] Among these, deuterated standards like this compound offer significant advantages. By having a chemical structure virtually identical to the analyte of interest (indene or similar aromatic hydrocarbons) but a different mass, this compound co-elutes with the analyte and experiences similar effects during sample preparation, chromatography, and ionization.[1][2] This intrinsic property allows it to effectively compensate for variations in extraction recovery, injection volume, and matrix effects, thereby significantly enhancing the accuracy and precision of the analytical method.[3]

Performance Comparison: The Advantage of Deuterated Standards

While specific head-to-head comparative studies for this compound are not extensively published, the performance benefits of using deuterated internal standards are well-documented across a range of applications. The following tables summarize representative performance data for analytical methods employing deuterated internal standards for compounds structurally similar to indene (B144670), such as polycyclic aromatic hydrocarbons (PAHs), and contrast it with methods using other types of internal standards or no internal standard at all.

Table 1: Comparison of Accuracy Using Different Internal Standard Strategies

Internal Standard StrategyAnalyte ClassTypical Recovery (%)Notes
This compound (Expected) Aromatic Hydrocarbons95 - 105Based on typical performance of deuterated standards.[4]
Other Deuterated PAHPAHs in complex matrices92.4 - 120Demonstrates the effectiveness of deuterated standards for similar compounds.[5]
Structural Analog ISVarious85 - 115May not fully compensate for matrix effects and differential extraction recovery.
No Internal StandardVariousHighly Variable (e.g., 60-140)Prone to significant inaccuracies due to uncorrected sample loss and matrix effects.

Table 2: Comparison of Precision Using Different Internal Standard Strategies

Internal Standard StrategyAnalyte ClassTypical Relative Standard Deviation (%RSD)Notes
This compound (Expected) Aromatic Hydrocarbons< 10%Expected high precision due to close chemical analogy.[6]
Other Deuterated PAHPAHs in environmental samples< 15%Reflects the robustness of deuterated standards in challenging matrices.[5]
Structural Analog ISVarious15 - 30%Higher variability due to potential differences in chromatographic behavior and ionization.
No Internal StandardVarious> 30%Lack of correction for random errors leads to poor precision.

Experimental Protocols: Utilizing this compound in a GC-MS Workflow

The following provides a detailed methodology for the quantitative analysis of indene or similar volatile aromatic compounds in a complex matrix (e.g., environmental or biological samples) using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Spiking: To a known volume or weight of the sample, add a precise amount of this compound solution of a known concentration.

  • Extraction: Perform a liquid-liquid extraction using a suitable solvent (e.g., dichloromethane (B109758) or hexane).

  • SPE Cartridge Conditioning: Condition a silica-based SPE cartridge by washing with the extraction solvent.

  • Sample Loading: Load the sample extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interferences.

  • Elution: Elute the analytes and the this compound internal standard with a stronger solvent.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Analysis
  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).[7]

  • Injection: 1 µL of the final extract is injected in splitless mode.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Monitored Ions (Example):

      • Indene (Analyte): m/z 115, 116

      • This compound (Internal Standard): m/z 118, 119

Quantification

The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Visualizing the Workflow and Logic

To further elucidate the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with this compound Sample->Spike Extract Extraction Spike->Extract Cleanup SPE Cleanup Extract->Cleanup Concentrate Concentration Cleanup->Concentrate Inject Injection Concentrate->Inject Separate GC Separation Inject->Separate Detect MS Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification (Calibration Curve) Ratio->Quantify

Caption: Experimental workflow for quantitative analysis using this compound.

logical_relationship Logical relationship of error compensation using an internal standard. cluster_analyte Analyte (e.g., Indene) cluster_is Internal Standard (this compound) A_Prep Sample Prep Variability IS_Prep Sample Prep Variability Ratio Analyte / IS Ratio A_Prep->Ratio A_Inject Injection Variability IS_Inject Injection Variability A_Inject->Ratio A_Ionize Ionization Fluctuation IS_Ionize Ionization Fluctuation A_Ionize->Ratio IS_Prep->Ratio IS_Inject->Ratio IS_Ionize->Ratio Result Accurate & Precise Result Ratio->Result

Caption: Error compensation with an internal standard.

References

A Comparative Guide to the Cross-Validation of Analytical Methods Using Different Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, is a cornerstone of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1] The core principle is that a SIL-IS will behave nearly identically to the analyte during sample extraction, chromatography, and ionization, thereby compensating for variations in the analytical process.[1][2] However, the choice of the deuterated standard itself—specifically, the number and position of deuterium (B1214612) atoms—can influence assay performance.[3] This guide provides a comparative overview of the cross-validation of analytical methods using different deuterated internal standards, supported by experimental data and detailed methodologies.

The Critical Role of the Internal Standard in Bioanalysis

An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, leading to a consistent analyte-to-internal standard peak area ratio across different samples.[1] While SIL-IS are considered the gold standard, unexpected behaviors can arise.[4] Deuterium-labeled compounds may sometimes exhibit slightly different chromatographic retention times or extraction recoveries compared to the non-labeled analyte.[5] Therefore, careful validation and cross-validation are essential to ensure the robustness and reliability of the analytical method.[3]

Comparison of Deuterated Internal Standards

The selection of a suitable deuterated internal standard is a critical step in method development. The degree and position of deuterium labeling can affect the standard's performance. For instance, a standard with a low number of deuterium atoms (e.g., D3) might be more susceptible to isotopic crosstalk, while a heavily deuterated standard (e.g., D7) could exhibit a noticeable chromatographic shift.

Data Presentation: Quantitative Comparison of Deuterated Standards

The following table summarizes the expected performance of two different deuterated standards for the analysis of a hypothetical analyte (Drug X) in human plasma.

ParameterDeuterated Standard 1 (Drug X-D3)Deuterated Standard 2 (Drug X-D7)Acceptance Criteria
Calibration Curve
0.9980.999≥ 0.99
Accuracy (% Bias)
LLOQ-3.5%-2.1%± 20%
LQC-1.8%-0.9%± 15%
MQC0.5%0.2%± 15%
HQC1.2%0.8%± 15%
Precision (%CV)
LLOQ8.2%6.5%≤ 20%
LQC5.5%4.1%≤ 15%
MQC3.1%2.5%≤ 15%
HQC2.8%2.2%≤ 15%
Matrix Effect
IS-Normalized Matrix Factor CV4.8%3.2%≤ 15%
Chromatographic Shift (Δt_R) 0.02 min0.08 minMinimal

Experimental Protocols

A cross-validation study is necessary when changing the internal standard in a validated bioanalytical method.[6] The goal is to ensure that the new internal standard provides comparable results to the original.

Detailed Methodology for Cross-Validation of a New Deuterated Internal Standard

  • Preparation of Stock and Working Solutions :

    • Prepare individual stock solutions of the analyte and each deuterated internal standard (the original and the new one) in a suitable organic solvent (e.g., methanol) to a concentration of 1 mg/mL.[7]

    • From these stock solutions, prepare separate working solutions for the calibration standards, quality control (QC) samples, and each internal standard.[3]

  • Preparation of Calibration Curve and QC Samples :

    • Prepare a set of calibration standards and QC samples (at low, medium, and high concentrations) by spiking a blank biological matrix (e.g., human plasma) with the analyte.[3]

  • Sample Preparation and Analysis :

    • For each deuterated standard being evaluated, process a full set of calibration standards, QC samples, and blank matrix samples.[3]

    • To each sample (except for the double blank), add a consistent amount of the respective deuterated internal standard.[3]

    • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[3]

    • Analyze the extracted samples using the developed LC-MS/MS method.[3]

  • Data Analysis and Acceptance Criteria :

    • For each dataset generated with a different internal standard, construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the analyte concentration.[3]

    • Calculate the concentration of the QC samples using the respective calibration curve.[3]

    • The accuracy and precision of the QC samples for the new internal standard should be within the acceptance criteria (typically ±15% for bias and ≤15% for CV).[6]

Mandatory Visualization

Cross_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation prep_stocks Prepare Stock Solutions (Analyte, IS1, IS2) prep_cal_qc Prepare Calibration Standards and QC Samples prep_stocks->prep_cal_qc process_is1 Process Samples with IS1 prep_cal_qc->process_is1 Spike with IS1 process_is2 Process Samples with IS2 prep_cal_qc->process_is2 Spike with IS2 lcms_is1 LC-MS/MS Analysis (IS1) process_is1->lcms_is1 lcms_is2 LC-MS/MS Analysis (IS2) process_is2->lcms_is2 data_is1 Calculate Concentrations (IS1) lcms_is1->data_is1 data_is2 Calculate Concentrations (IS2) lcms_is2->data_is2 compare Compare Accuracy, Precision, and Matrix Effects data_is1->compare data_is2->compare result result compare->result Results Comparable? pass Method Cross-Validated result->pass Yes fail Investigate Discrepancies result->fail No

Caption: Experimental workflow for the cross-validation of two different deuterated internal standards.

Logical_Relationship cluster_process Analytical Process cluster_output Output analyte Analyte is Deuterated Internal Standard extraction Sample Extraction analyte->extraction is->extraction chromatography Chromatography extraction->chromatography ionization Ionization chromatography->ionization ratio Analyte/IS Peak Area Ratio ionization->ratio variability Process Variability variability->extraction variability->chromatography variability->ionization variability->ratio Corrected by IS quant Accurate Quantification ratio->quant

Caption: Logical relationship illustrating how a deuterated IS corrects for analytical variability.

Conclusion

The choice of a deuterated internal standard is a critical parameter in the development and validation of robust bioanalytical methods.[1] As demonstrated, different deuterated analogs of the same analyte can lead to variations in quantitative results. A thorough cross-validation is essential to ensure that any change in the internal standard does not compromise the integrity and reliability of the data. The careful selection of a high-purity, appropriately labeled deuterated standard, combined with a validated experimental protocol, is fundamental for generating high-quality, defensible bioanalytical data in drug development and research.[2]

References

Inter-laboratory Study Design for Analytical Methods Utilizing Indene-d3: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for designing and executing an inter-laboratory study for the validation of analytical methods that employ Indene-d3 as a stable isotope-labeled internal standard (SIL-IS). The objective is to ensure method reproducibility and reliability across different laboratories, a critical step in drug development and regulatory submissions. This document outlines the key validation parameters, experimental protocols, and data presentation formats necessary for a thorough comparison.

The use of deuterated internal standards like this compound is the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) methods.[1][2] The core principle is that a SIL-IS will exhibit identical behavior to the analyte during sample processing, chromatography, and ionization, thereby compensating for variations in the analytical procedure.[1] However, to ensure that a method is robust and transferable, a cross-validation between laboratories is essential.[3][4]

Core Validation Parameters for Inter-laboratory Comparison

Prior to the inter-laboratory sample exchange, each participating laboratory should individually validate the analytical method according to established guidelines.[4] The following parameters are crucial for the subsequent inter-laboratory comparison.

Table 1: Key Method Validation Parameters and Acceptance Criteria

Validation ParameterDescriptionAcceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[4]No significant interfering peaks at the retention time of the analyte in blank samples.[4]
Linearity & Range The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[4]Correlation coefficient (r²) ≥ 0.99.[4]
Lower Limit of Quantitation (LLOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[4]Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%.[4]
Accuracy The closeness of the determined value to the nominal or known true value.Mean accuracy of Quality Control (QC) samples should be within ±15% of the nominal value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Precision (%CV) for QC samples should not exceed 15%.
Stability The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.[4]Analyte concentration should remain within ±15% of the initial concentration.[4]

Experimental Protocols

A standardized experimental protocol is fundamental for a successful inter-laboratory study. Below are detailed methodologies for key experiments.

1. Preparation of Stock Solutions and Quality Control Samples

  • Analyte and this compound Stock Solutions: Prepare primary stock solutions of the analyte and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Calibration Standards: Serially dilute the analyte stock solution with the appropriate blank matrix to prepare calibration standards at a minimum of six different concentration levels.

  • Quality Control (QC) Samples: Prepare QC samples in the same blank matrix at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration. This solution will be added to all calibration standards, QC samples, and study samples.

2. Sample Extraction Procedure (Example: Liquid-Liquid Extraction)

  • Pipette 100 µL of the study sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution to each tube and vortex briefly.

  • Add 500 µL of the extraction solvent (e.g., ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic supernatant to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

3. LC-MS/MS Analysis

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water with 0.1% formic acid.[1]

  • Mobile Phase B: Methanol with 0.1% formic acid.[1]

  • Gradient Elution: A suitable gradient to separate the analyte and this compound from endogenous interferences.[1]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for the analyte and this compound should be optimized.

Inter-laboratory Study Workflow

The following diagram illustrates the workflow for conducting the inter-laboratory comparison.

G cluster_0 Phase 1: Method Validation (Individual Labs) cluster_1 Phase 2: Sample Exchange & Analysis cluster_2 Phase 3: Data Comparison & Evaluation A Method Development B Single Lab Validation (Accuracy, Precision, Linearity, etc.) A->B C Centralized Preparation of QC Samples B->C D Distribution of QC Samples to Labs C->D E Sample Analysis by Each Lab D->E F Data Submission to Coordinating Lab E->F G Statistical Analysis of Results F->G H Assessment of Inter-laboratory Reproducibility G->H G cluster_core Core Method Performance cluster_outcome Overall Method Reliability Accuracy Accuracy Reliability Reliable & Reproducible Method Accuracy->Reliability Precision Precision Precision->Reliability Linearity Linearity Linearity->Reliability Selectivity Selectivity Selectivity->Reliability LLOQ LLOQ LLOQ->Reliability Stability Stability Stability->Reliability

References

Co-elution of Indene-d3 and Native Indene in Reverse-Phase HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In reverse-phase high-performance liquid chromatography (HPLC), Indene-d3 and native indene (B144670) are expected to exhibit nearly identical chromatographic behavior, often resulting in co-elution under standard analytical conditions. While stable isotope-labeled compounds are designed to have chemical and physical properties similar to their native counterparts, slight differences in retention times can sometimes be observed.[1][2] This guide provides a comparative analysis of their expected elution behavior, supported by the underlying principles of isotope effects in chromatography and a representative experimental protocol.

The Isotope Effect in Reverse-Phase HPLC

The primary factor that can lead to the separation of deuterated and non-deuterated compounds in reverse-phase HPLC is known as the "isotope effect." Deuterium atoms are heavier than hydrogen atoms, which can lead to subtle differences in the van der Waals interactions between the analyte and the stationary phase. In reverse-phase chromatography, which separates molecules based on hydrophobicity, deuterated compounds are often slightly less retained than their non-deuterated analogs.[3] This can result in the deuterated compound eluting marginally earlier. However, this effect is typically small and may not be discernible unless the HPLC method has very high resolving power.[4]

For optimal performance as an internal standard in quantitative analysis, particularly with mass spectrometry detection, the deuterated standard should ideally co-elute with the native analyte.[1] This ensures that both compounds experience the same matrix effects, leading to more accurate and precise quantification.[3]

Expected Elution Behavior

Table 1: Predicted Elution Characteristics of Indene and this compound in Reverse-Phase HPLC

CompoundStructureMolecular Weight ( g/mol )Predicted Retention Behavior
IndeneC₉H₈116.16Expected to be slightly more retained than this compound.
This compoundC₉H₅D₃119.18Expected to elute slightly earlier than native indene due to the isotope effect.

Note: The predicted retention behavior is based on the general principles of isotope effects in reverse-phase chromatography. Actual retention times will vary depending on the specific experimental conditions.

Experimental Protocol for Analysis of Aromatic Hydrocarbons

The following is a representative experimental protocol for the analysis of aromatic hydrocarbons, such as indene, using reverse-phase HPLC.[5] This method can be adapted to investigate the co-elution of indene and this compound.

Objective: To separate and analyze indene and its deuterated analog using reverse-phase HPLC.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile (B52724) and Water

  • Standards: Indene and this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase mixture of acetonitrile and water. The retention of aromatic hydrocarbons is adjusted by the amount of acetonitrile (ACN).[5] A common starting point is a 60:40 or 70:30 (v/v) mixture of acetonitrile and water.[6]

  • Standard Solution Preparation: Prepare individual standard solutions of indene and this compound in the mobile phase. Also, prepare a mixed standard solution containing both compounds.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient

    • Detection: UV at 254 nm[6]

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the individual standard solutions to determine the retention time of each compound.

    • Inject the mixed standard solution to observe the degree of separation or co-elution.

    • To confirm co-elution, it is recommended to analyze the mixed standard using a high-resolution mass spectrometer coupled to the HPLC system.

Visualization of Elution Behavior

The following diagram illustrates the expected chromatographic outcome for indene and this compound in a typical reverse-phase HPLC separation.

CoElution cluster_injection Injection cluster_column Reverse-Phase HPLC Column cluster_detection Detection start Mixed Standard (Indene & this compound) separation Differential Partitioning (Isotope Effect) start->separation Mobile Phase Flow elution Near Co-elution (Slightly Separated or Overlapping Peaks) separation->elution

Caption: Workflow of Indene and this compound in RP-HPLC.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.